Product packaging for 3-Chloroacenaphthene(Cat. No.:CAS No. 5573-31-9)

3-Chloroacenaphthene

Cat. No.: B3053738
CAS No.: 5573-31-9
M. Wt: 188.65 g/mol
InChI Key: ACBQLXLMWUXKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloroacenaphthene (CAS 5573-31-9) is a chlorinated derivative of acenaphthene with the molecular formula C12H9Cl and a molecular weight of 188.65 g/mol . This compound belongs to the class of Chlorinated Polycyclic Aromatic Hydrocarbons (ClPAHs), which are of significant research interest due to their environmental persistence and potential toxicity, which can exceed that of their parent PAHs . In research, this compound serves as a versatile synthetic intermediate. The chlorine atom provides a reactive site for further chemical transformations, enabling the construction of more complex molecules for applications in material science and the development of dyes . Furthermore, it is employed as a model substrate in physical organic chemistry to investigate reaction mechanisms and kinetics, such as studies exploring how solvent environments like ionic liquids affect reaction parameters . As a specific ClPAH congener, it is also used as a high-purity reference standard in environmental analysis for the accurate detection and quantification of chlorinated pollutants from industrial sources . This product is intended for research purposes as a chemical reference standard and synthetic building block. It is provided with guaranteed quality and stability to support the accuracy and reproducibility of your scientific investigations. ATTENTION: For research use only. Not for human or veterinary or diagnostic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9Cl B3053738 3-Chloroacenaphthene CAS No. 5573-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1,2-dihydroacenaphthylene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl/c13-11-7-5-9-3-1-2-8-4-6-10(11)12(8)9/h1-3,5,7H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBQLXLMWUXKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC3=C2C1=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204276
Record name Acenaphthylene, 3-chloro-1,2-dihydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5573-31-9
Record name Acenaphthylene, 3-chloro-1,2-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005573319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acenaphthylene, 3-chloro-1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Chloroacenaphthene from Acenaphthene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a representative synthetic route for the preparation of 3-chloroacenaphthene from acenaphthene. Due to the limited availability of specific literature on this direct conversion, this document outlines a plausible and detailed experimental protocol based on established methods for the chlorination of aromatic compounds, specifically utilizing N-chlorosuccinimide (NCS) as the chlorinating agent. This guide includes a summary of quantitative data, a detailed experimental methodology, and visualizations of the synthetic workflow and reaction mechanism to support researchers in the fields of organic synthesis and drug development.

Introduction

Acenaphthene is a polycyclic aromatic hydrocarbon that serves as a versatile starting material in the synthesis of more complex organic molecules, including dyes, pigments, and pharmaceutical intermediates. The introduction of a chlorine atom onto the acenaphthene scaffold at the 3-position can significantly alter its electronic properties and reactivity, providing a key intermediate for further functionalization. Electrophilic aromatic substitution reactions on acenaphthene are known to favor positions 3, 5, and 8, making the regioselective synthesis of this compound a topic of interest. This guide focuses on a representative method for this transformation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the target product. Please note that some data for this compound are estimated based on theoretical calculations and data from analogous compounds due to the scarcity of published experimental values.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Key IR Bands (cm-1)
AcenaphtheneC₁₂H₁₀154.2193-962797.65 (d, 2H), 7.45 (t, 2H), 7.30 (d, 2H), 3.40 (s, 4H)145.8, 139.8, 128.3, 127.5, 122.3, 119.5, 30.43050, 2920, 1605, 1480, 830, 780
This compoundC₁₂H₉Cl188.65Est. 80-85Est. >300Est. 7.7-7.2 (m, 5H), 3.4 (m, 4H)UnavailableEst. 3060, 2930, 1600, 1470, 850, 790, 750

Note: "Est." indicates estimated values.

Experimental Protocol: Chlorination of Acenaphthene with N-Chlorosuccinimide (NCS)

This protocol describes a representative procedure for the synthesis of this compound. Appropriate safety precautions, including the use of personal protective equipment and a fume hood, are mandatory.

3.1. Materials and Reagents

  • Acenaphthene (98% purity)

  • N-Chlorosuccinimide (NCS) (98% purity)

  • Dichloromethane (DCM), anhydrous

  • Silica gel (for column chromatography)

  • Hexane (for column chromatography)

  • Ethyl acetate (for column chromatography)

  • Sodium sulfite (Na₂SO₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

3.3. Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acenaphthene (10.0 g, 64.8 mmol) in 100 mL of anhydrous dichloromethane.

  • Addition of Reagent: To the stirred solution, add N-chlorosuccinimide (9.0 g, 67.4 mmol, 1.04 equivalents) in one portion.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 40°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Wash the reaction mixture with a 10% aqueous solution of sodium sulfite (2 x 50 mL) to quench any unreacted NCS.

  • Subsequently, wash the organic layer with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane to hexane/ethyl acetate (98:2) to isolate the this compound isomer.

  • Characterization: Combine the fractions containing the desired product and remove the solvent in vacuo to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualizations

4.1. Experimental Workflow

Synthesis_Workflow Acenaphthene Acenaphthene in DCM Reaction Reaction at Reflux (4-6 hours) Acenaphthene->Reaction NCS N-Chlorosuccinimide NCS->Reaction Workup Aqueous Work-up (Na2SO3, NaHCO3, Brine) Reaction->Workup Drying Drying (MgSO4) & Concentration Workup->Drying Purification Column Chromatography (Silica Gel) Drying->Purification Product This compound Purification->Product Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Acenaphthene Acenaphthene Sigma_Complex Sigma Complex (Resonance Stabilized) Acenaphthene->Sigma_Complex + Cl+ (from NCS) NCS N-Chlorosuccinimide (NCS) Product This compound Sigma_Complex->Product - H+ Succinimide Succinimide

mechanism of electrophilic chlorination of acenaphthene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electrophilic Chlorination of Acenaphthene

Introduction

Acenaphthene, a polycyclic aromatic hydrocarbon, serves as a valuable scaffold in the synthesis of dyes, agrochemicals, and pharmaceutical agents. The functionalization of its aromatic core through reactions such as electrophilic chlorination is a critical step in the development of novel derivatives. This guide provides a comprehensive overview of the mechanism governing the electrophilic chlorination of acenaphthene, detailed experimental protocols, and quantitative data on product distribution. The content is tailored for researchers, chemists, and professionals in the field of drug development seeking a deeper understanding of this fundamental reaction.

Core Mechanism of Electrophilic Chlorination

The electrophilic chlorination of acenaphthene proceeds via the classical electrophilic aromatic substitution (SEAr) mechanism. This multi-step process involves the attack of an electrophilic chlorine species on the electron-rich acenaphthene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma-complex or arenium ion. Subsequent deprotonation re-establishes aromaticity, yielding the chlorinated acenaphthene product.

The regioselectivity of the reaction is dictated by the electronic properties of the acenaphthene nucleus. The positions most susceptible to electrophilic attack are C-3, C-5, C-6, and C-8, due to their higher electron density and the ability to form more stable arenium ion intermediates. Chlorination typically yields a mixture of 3-chloroacenaphthene and 5-chloroacenaphthene as the primary monochlorinated products. Under more stringent conditions or with an excess of the chlorinating agent, dichlorination can occur, often leading to the formation of 5,6-dichloroacenaphthene.

G Mechanism of Electrophilic Chlorination of Acenaphthene cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Sigma-Complex Formation cluster_2 Step 3: Deprotonation & Product Formation ChlorinatingAgent Chlorinating Agent (e.g., SO2Cl2, NCS) Electrophile Electrophile (Clδ+) ChlorinatingAgent->Electrophile Activation Acenaphthene Acenaphthene SigmaComplex Sigma-Complex (Arenium Ion) Resonance Stabilized Acenaphthene->SigmaComplex π-complex formation & electrophilic attack Acenaphthene->SigmaComplex Product Monochloroacenaphthene (e.g., 3-Chloro or 5-Chloro) SigmaComplex->Product Proton loss (H+) Re-aromatization SigmaComplex->Product

Caption: Reaction mechanism for the electrophilic chlorination of acenaphthene.

Quantitative Data: Product Distribution

The ratio of chlorinated products is highly dependent on the specific chlorinating agent used, the solvent, and the reaction temperature. The following table summarizes typical product yields from the chlorination of acenaphthene under different experimental conditions.

Chlorinating AgentSolventTemperature (°C)This compound Yield (%)5-Chloroacenaphthene Yield (%)Dichloro-products (%)Reference
N-Chlorosuccinimide (NCS)Dimethylformamide (DMF)Not SpecifiedMajor ProductMinor ProductNot Reported
Sulfuryl Chloride (SO₂Cl₂)Carbon Tetrachloride (CCl₄)Not Specified3169Not Reported
Sulfuryl Chloride (SO₂Cl₂)Dichloroethane203664Not Reported
Molecular Chlorine (Cl₂)Acetic Acid203565Not Reported

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific outcomes. Below are representative protocols for the electrophilic chlorination of acenaphthene using two common chlorinating agents.

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)

This protocol describes the monochlorination of acenaphthene using N-chlorosuccinimide in an N,N-dimethylformamide (DMF) solvent system.

Materials:

  • Acenaphthene

  • N-Chlorosuccinimide (NCS)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acenaphthene in a suitable amount of DMF.

  • Reagent Addition: To the stirred solution, add N-chlorosuccinimide (1.0 equivalent) portion-wise over a period of 15-30 minutes. The reaction is typically exothermic, and the temperature should be monitored.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material.

  • Workup: Once the reaction is complete, pour the reaction mixture into a larger volume of water. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product mixture by column chromatography on silica gel to separate the this compound and 5-chloroacenaphthene isomers.

Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

This protocol outlines the chlorination of acenaphthene using sulfuryl chloride in a non-polar solvent.

Materials:

  • Acenaphthene

  • Sulfuryl Chloride (SO₂Cl₂)

  • Carbon Tetrachloride (CCl₄) or Dichloroethane

  • Round-bottom flask with a reflux condenser and a gas trap

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve acenaphthene in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. It is crucial to set up a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ gases evolved during the reaction.

  • Reagent Addition: Cool the solution in an ice bath. Add sulfuryl chloride (1.0 equivalent) dropwise to the stirred solution.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by TLC or GC.

  • Workup: Upon completion, carefully quench the reaction by slowly adding water or a saturated sodium bicarbonate solution to the flask.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude product, a mixture of 3- and 5-chloroacenaphthene, can be purified and the isomers separated by column chromatography or recrystallization.

G Generalized Experimental Workflow for Acenaphthene Chlorination A Reactant Preparation B Reaction Setup (Solvent, Stirring) A->B C Chlorinating Agent Addition (NCS or SO2Cl2) B->C D Reaction Monitoring (TLC / GC) C->D E Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for the chlorination of acenaphthene.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Chloroacenaphthene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-chloroacenaphthene. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents estimated spectral data derived from the known spectrum of the parent compound, acenaphthene, and established substituent chemical shift (SCS) effects of chlorine. This approach offers a reliable prediction of the spectral characteristics of this compound, serving as a valuable resource for its identification and characterization in various research and development settings.

Estimated ¹H NMR Spectral Data of this compound

The estimated ¹H NMR chemical shifts for this compound are presented in Table 1. These values were calculated by taking the experimental data for acenaphthene and applying the known effects of a chlorine substituent on an aromatic ring. The chlorine atom is expected to cause a downfield shift (deshielding) for the protons ortho and para to its position and a smaller effect on the meta protons.

Table 1: Estimated ¹H NMR Chemical Shifts for this compound

ProtonAcenaphthene Chemical Shift (δ, ppm)Chlorine Substituent EffectEstimated this compound Chemical Shift (δ, ppm)
H-1, H-23.39Minimal~3.40
H-47.30Ortho deshielding~7.45
H-57.53Para deshielding~7.65
H-67.45Meta shielding~7.40
H-7, H-87.78Minimal~7.80

Note: The data for acenaphthene is sourced from the Spectral Database for Organic Compounds (SDBS). The substituent effects are estimations based on general principles of NMR spectroscopy.

Estimated ¹³C NMR Spectral Data of this compound

The estimated ¹³C NMR chemical shifts for this compound are detailed in Table 2. The introduction of a chlorine atom directly to the aromatic ring (ipso-carbon) causes a significant downfield shift. The ortho and para carbons experience a smaller deshielding effect, while the meta carbons are typically slightly shielded.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

CarbonAcenaphthene Chemical Shift (δ, ppm)Chlorine Substituent EffectEstimated this compound Chemical Shift (δ, ppm)
C-1, C-230.3Minimal~30.5
C-3128.4Ipso deshielding~131.4
C-4122.1Ortho deshielding~128.7
C-5127.5Para deshielding~129.5
C-6122.1Meta shielding~120.1
C-7127.5Minimal~127.5
C-8128.4Minimal~128.4
C-8a140.8Minimal~140.8
C-2a145.8Minimal~145.8
C-5a131.9Minimal~131.9
C-8b139.6Minimal~139.6

Note: The data for acenaphthene is sourced from the Spectral Database for Organic Compounds (SDBS). The substituent effects are estimations based on general principles of NMR spectroscopy.

Experimental Protocol for NMR Analysis

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of halogenated polycyclic aromatic hydrocarbons like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte signals.

  • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

  • The experiments are typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H).

  • The spectrometer should be properly tuned and shimmed to ensure high resolution and spectral quality.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Temperature: Typically room temperature (e.g., 298 K).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30 or similar) is used to simplify the spectrum and improve signal-to-noise.

  • Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096 scans, or more, due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

  • Temperature: Typically room temperature (e.g., 298 K).

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Logical Workflow for Spectral Data Estimation

The following diagram illustrates the logical process used to estimate the ¹H and ¹³C NMR spectral data for this compound.

G A Acenaphthene Experimental NMR Data (¹H and ¹³C) C Application of SCS Effects to Parent Compound Data A->C Base Spectrum B Substituent Chemical Shift (SCS) Effects of Chlorine (Empirical Data) B->C Correction Factors D Estimated ¹H and ¹³C NMR Spectral Data for This compound C->D Yields

Characterization of 3-Chloroacenaphthene Using Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 3-chloroacenaphthene using mass spectrometry. It details the predicted fragmentation patterns, presents key quantitative data, and outlines a detailed experimental protocol for its analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis of halogenated polycyclic aromatic hydrocarbons (PAHs) and related compounds.

Introduction to the Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique for the identification and structural elucidation of organic molecules. When this compound is subjected to electron ionization (EI) mass spectrometry, it undergoes a series of fragmentation events that yield a characteristic mass spectrum. The fragmentation pattern is influenced by the stable acenaphthene core and the presence of the chlorine substituent.

The molecular formula of this compound is C₁₂H₉Cl, and its nominal molecular weight is 188 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl: ³⁷Cl ≈ 3:1), the molecular ion peak will appear as a characteristic isotopic cluster at m/z 188 and m/z 190, with a relative intensity ratio of approximately 3:1. This isotopic signature is a key identifier for chlorine-containing fragments in the mass spectrum.

Predicted Fragmentation Pathway

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pathway can be predicted based on the known mass spectrum of acenaphthene and the established principles of mass spectrometry for chlorinated aromatic compounds. The primary fragmentation events are expected to involve the loss of the chlorine atom and subsequent rearrangements of the acenaphthene skeleton.

A proposed fragmentation pathway is illustrated in the diagram below.

G M C₁₂H₉Cl⁺˙ (m/z 188/190) F1 C₁₂H₉⁺ (m/z 153) M->F1 - Cl• F2 C₁₂H₈⁺˙ (m/z 152) F1->F2 - H• F3 C₁₀H₇⁺ (m/z 127) F2->F3 - C₂H•

Caption: Proposed EI mass spectrometry fragmentation pathway of this compound.

Data Presentation: Key Ions and Fragments

The following table summarizes the predicted key ions and their corresponding fragments in the electron ionization mass spectrum of this compound.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonChemical FormulaNotes
188/190Molecular Ion [M]⁺˙[C₁₂H₉³⁵Cl]⁺˙ / [C₁₂H₉³⁷Cl]⁺˙Characteristic 3:1 isotopic pattern for a single chlorine atom.
153[M - Cl]⁺[C₁₂H₉]⁺Loss of a chlorine radical. Expected to be a prominent peak.
152[M - Cl - H]⁺˙[C₁₂H₈]⁺˙Loss of a hydrogen radical from the [M - Cl]⁺ fragment, leading to the stable acenaphthylene cation radical. This is often the base peak in the spectrum of acenaphthene.
127[C₁₀H₇]⁺[C₁₀H₇]⁺Loss of a neutral acetylene (C₂H₂) molecule from the m/z 152 fragment.

Experimental Protocols

The following section outlines a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of semi-volatile organic compounds and chlorinated PAHs.[1][2]

Sample Preparation

A multi-step sample preparation procedure is typically required to extract and concentrate this compound from a sample matrix.[3][4]

  • Extraction:

    • For solid samples (e.g., soil, sediment): Perform solvent extraction using a mixture of hexane and acetone (1:1, v/v) in an ultrasonic bath.[1]

    • For liquid samples (e.g., water): Use liquid-liquid extraction with dichloromethane.

  • Concentration: The extract is concentrated to a smaller volume using a gentle stream of nitrogen.

  • Cleanup (if necessary): For complex matrices, a cleanup step using solid-phase extraction (SPE) with a silica gel or Florisil cartridge may be employed to remove interferences.

  • Final Preparation: The final extract is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane) and transferred to a GC vial for analysis.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Concentration Nitrogen Evaporation Extraction->Concentration Cleanup Solid-Phase Extraction (SPE) Concentration->Cleanup Final Solvent Exchange & Vialing Cleanup->Final Injection GC Injection Final->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection Processing Data Acquisition & Processing Detection->Processing Identification Compound Identification Processing->Identification Quantification Quantification Identification->Quantification

Caption: General experimental workflow for the GC-MS analysis of this compound.

GC-MS Instrumentation and Conditions

The following table outlines the recommended GC-MS parameters for the analysis of this compound.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injector Temperature280 °C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-450
Scan ModeFull Scan

Conclusion

The characterization of this compound by mass spectrometry provides valuable information for its unambiguous identification. The presence of the chlorine isotope pattern in the molecular ion and its fragments is a key diagnostic feature. The predicted fragmentation pathway, dominated by the loss of the chlorine atom followed by fragmentation of the acenaphthene core, allows for the confident identification of this compound. The detailed experimental protocol provided in this guide offers a robust starting point for the analysis of this compound in various matrices. This information is crucial for researchers in environmental science, toxicology, and drug development who may encounter this and similar halogenated aromatic compounds.

References

Spectroscopic Analysis of 3-Chloroacenaphthene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopic analysis of 3-chloroacenaphthene. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed experimental protocols and data interpretation.

Introduction

This compound is a halogenated derivative of acenaphthene, a polycyclic aromatic hydrocarbon. Spectroscopic techniques such as UV-Vis and IR are crucial for the structural elucidation and characterization of such compounds. UV-Vis spectroscopy provides information about the electronic transitions within the molecule, while IR spectroscopy identifies the functional groups present based on their vibrational frequencies. A comprehensive understanding of the spectroscopic properties of this compound is essential for its identification, purity assessment, and quality control in various applications.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy of this compound reveals characteristic absorption bands arising from π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the molecular structure and solvent environment.

Expected UV-Vis Spectral Data

The UV-Vis spectrum of this compound is expected to be similar to that of other acenaphthene derivatives. The introduction of a chlorine atom may cause a slight bathochromic (red) shift in the absorption maxima compared to the parent acenaphthene. For comparison, the related compound 3-bromoacenaphthene exhibits an absorption maximum (λmax) at 230 nm.

Table 1: Expected UV-Vis Absorption Data for this compound

ParameterExpected ValueSolvent
λmax 1~230 nmEthanol/Methanol
λmax 2~290 nmEthanol/Methanol
λmax 3~320 nmEthanol/Methanol

Note: The exact λmax values and molar absorptivity (ε) would need to be determined experimentally.

Experimental Protocol for UV-Vis Spectroscopy

A detailed methodology for the UV-Vis analysis of this compound is as follows:

  • Instrumentation: A double-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm is required.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) in a 100 mL volumetric flask to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Record the UV-Vis spectrum of the sample solution from 200 to 400 nm.

    • Use the pure solvent as a blank for baseline correction.

    • Identify the wavelengths of maximum absorbance (λmax).

IR Spectroscopic Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its aromatic rings, C-H bonds, and the C-Cl bond.

Expected IR Spectral Data

The IR spectrum of this compound can be interpreted by comparing it to the known spectra of acenaphthene and other chlorinated aromatic compounds. The presence of the chlorine atom is expected to give rise to a characteristic C-Cl stretching vibration in the fingerprint region.

Table 2: Expected IR Absorption Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch2950-2850Medium
Aromatic C=C Stretch1600-1450Strong
C-Cl Stretch800-600Strong
Out-of-plane C-H Bending900-675Strong
Experimental Protocol for IR Spectroscopy

The following protocol outlines the procedure for obtaining an IR spectrum of solid this compound:

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or a pure KBr pellet to subtract from the sample spectrum.

    • Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Experimental Workflow

The overall workflow for the spectroscopic analysis of this compound, from sample receipt to final data interpretation, is illustrated in the following diagram.

experimental_workflow cluster_uv_vis UV-Vis Spectroscopy cluster_ir IR Spectroscopy uv_prep Sample Preparation (Dissolution in Solvent) uv_acq Data Acquisition (200-400 nm Scan) uv_prep->uv_acq uv_analysis Data Analysis (Identify λmax) uv_acq->uv_analysis report Final Report (Spectroscopic Data) uv_analysis->report ir_prep Sample Preparation (KBr Pellet) ir_acq Data Acquisition (4000-400 cm⁻¹ Scan) ir_prep->ir_acq ir_analysis Data Analysis (Functional Group ID) ir_acq->ir_analysis ir_analysis->report sample This compound Sample sample->uv_prep sample->ir_prep

Caption: Experimental workflow for UV-Vis and IR spectroscopic analysis.

Conclusion

The combination of UV-Vis and IR spectroscopy provides a powerful and comprehensive approach for the characterization of this compound. By following the detailed experimental protocols outlined in this guide, researchers can obtain high-quality spectroscopic data to confirm the identity, purity, and structure of this compound. The provided tables of expected spectral data serve as a valuable reference for data interpretation.

Technical Guidance for the Investigation of 3-Chloroacenaphthene: Solubility and Stability Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroacenaphthene is a halogenated polycyclic aromatic hydrocarbon. Understanding its solubility and stability is paramount for any potential application, from environmental fate assessment to use as a chemical intermediate. This document outlines the requisite experimental protocols and data presentation formats to thoroughly characterize these properties.

Solubility Assessment

The solubility of a compound is a fundamental property influencing its absorption, distribution, and formulation. For a compound like this compound, which is predicted to have low aqueous solubility, a systematic evaluation in a range of organic solvents is crucial.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method remains the gold standard for solubility determination due to its simplicity and reliability.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound (high purity)

  • A range of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

  • Equilibration: The containers are agitated in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25°C, 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is allowed to stand, followed by centrifugation to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed, diluted with a suitable solvent, and analyzed by a validated HPLC method to determine the concentration of dissolved this compound.

  • Data Recording: The experiment is performed in triplicate for each solvent and temperature combination.

Data Presentation: Solubility Data

Quantitative solubility data should be presented in a clear and concise tabular format.

Table 1: Equilibrium Solubility of this compound in Various Solvents at 25°C (Example)

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Water10.2< 0.001 (Hypothetical)< 5 x 10-6 (Hypothetical)
Ethanol4.35.2 (Hypothetical)0.026 (Hypothetical)
Acetone5.125.8 (Hypothetical)0.128 (Hypothetical)
Toluene2.4150.3 (Hypothetical)0.749 (Hypothetical)
Hexane0.115.1 (Hypothetical)0.075 (Hypothetical)

Stability Studies and Forced Degradation

Stability testing provides insights into how the quality of a substance varies with time under the influence of environmental factors. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and develop a stability-indicating analytical method.

Stress Conditions:

  • Acidic Hydrolysis: this compound solution is treated with 0.1 M to 1 M HCl and heated (e.g., at 60-80°C) for a defined period.[1]

  • Alkaline Hydrolysis: The solution is treated with 0.1 M to 1 M NaOH under similar heating conditions.[1]

  • Oxidative Degradation: The solution is exposed to hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or elevated temperatures.[1]

  • Thermal Degradation: The solid compound or a solution is heated in an oven (e.g., at 60-80°C) for several days.

  • Photodegradation: A solution of the compound is exposed to UV and visible light in a photostability chamber.[2]

Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (one in which it is sufficiently soluble and stable).

  • Application of Stress: Subject the samples to the stress conditions outlined above for various durations.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity and ensure that the parent drug peak is not co-eluting with any degradation products.

Data Presentation: Forced Degradation Results

The results of the forced degradation studies should be summarized in a table.

Table 2: Summary of Forced Degradation Studies for this compound (Example)

Stress ConditionReagent/ConditionTimeTemperatureDegradation (%)Number of Degradants
Acidic Hydrolysis1 M HCl24 h80°C15.2 (Hypothetical)2 (Hypothetical)
Alkaline Hydrolysis1 M NaOH8 h60°C45.8 (Hypothetical)3 (Hypothetical)
Oxidation30% H₂O₂48 hRT22.5 (Hypothetical)4 (Hypothetical)
ThermalSolid State7 days80°C5.1 (Hypothetical)1 (Hypothetical)
PhotolyticUV/Vis Light7 daysRT30.7 (Hypothetical)3 (Hypothetical)

Visualizations

Experimental Workflow for Solubility and Stability Testing

G cluster_solubility Solubility Studies cluster_stability Stability Studies (Forced Degradation) Sol_Start Start: Obtain Pure this compound Sol_Prep Prepare Solvent Systems (Aqueous & Organic) Sol_Start->Sol_Prep Sol_Equilibrate Shake-Flask Equilibration (Excess Solute, Constant Temp) Sol_Prep->Sol_Equilibrate Sol_Separate Phase Separation (Centrifugation) Sol_Equilibrate->Sol_Separate Sol_Analyze HPLC Analysis of Supernatant Sol_Separate->Sol_Analyze Sol_Data Tabulate Solubility Data (mg/mL, mol/L) Sol_Analyze->Sol_Data Sol_End End: Solubility Profile Sol_Data->Sol_End Stab_Start Start: Prepare Stock Solution Stab_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stab_Start->Stab_Stress Stab_Sample Sample at Time Intervals Stab_Stress->Stab_Sample Stab_Analyze Stability-Indicating HPLC Analysis Stab_Sample->Stab_Analyze Stab_Identify Identify & Characterize Degradants (LC-MS, NMR) Stab_Analyze->Stab_Identify Stab_Pathway Propose Degradation Pathways Stab_Identify->Stab_Pathway Stab_End End: Stability Profile Stab_Pathway->Stab_End

Caption: Workflow for solubility and stability assessment.

Factors Influencing Solubility and Stability

G cluster_solubility Factors Affecting Solubility cluster_stability Factors Affecting Stability Compound {this compound | Physicochemical Properties} Solvent Solvent Polarity Compound->Solvent Temperature Temperature Compound->Temperature pH pH (Aqueous) Compound->pH Crystal Crystal Form (Polymorphism) Compound->Crystal Hydrolysis Hydrolysis (pH) Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Light Light Exposure (Photolysis) Compound->Light Heat Thermal Stress Compound->Heat

Caption: Key factors influencing compound properties.

References

In-Silico Exploration of 3-Chloroacenaphthene: A Technical Guide to its Electronic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational methodologies used to investigate the electronic properties of 3-chloroacenaphthene, a halogenated derivative of the polycyclic aromatic hydrocarbon acenaphthene. Due to the limited availability of specific experimental and computational data for this particular molecule in publicly accessible literature, this document outlines a robust, standardized computational workflow based on established quantum chemical methods. The guide details theoretical protocols for geometry optimization, frontier molecular orbital analysis, and the calculation of key electronic descriptors. Furthermore, it presents illustrative quantitative data and visualizations to serve as a practical reference for researchers engaged in the computational study of similar aromatic compounds for applications in materials science and drug development.

Introduction

Acenaphthene and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural characteristics. The introduction of a halogen substituent, such as chlorine, can significantly alter the electronic landscape of the parent molecule, influencing its reactivity, intermolecular interactions, and photophysical properties. Understanding these electronic modifications is crucial for the rational design of novel therapeutic agents and functional organic materials.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to elucidate the electronic structure and properties of molecules like this compound. This guide details the theoretical framework and practical steps for conducting such an in-silico analysis.

Computational Methodology

The following section outlines a standard computational protocol for the theoretical investigation of this compound's electronic properties. This methodology is based on widely accepted practices in the field of computational chemistry for organic molecules.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using DFT with a suitable functional and basis set. A common choice for organic molecules is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1] A basis set such as 6-311++G(d,p) is generally sufficient to provide a good balance between accuracy and computational cost. The optimization process is continued until a stationary point on the potential energy surface is located, confirmed by the absence of imaginary frequencies in the vibrational analysis.

Electronic Properties Calculation

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties. This calculation provides crucial information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The key electronic properties that can be derived from these calculations include:

  • HOMO Energy (EHOMO): Represents the ability of the molecule to donate an electron.

  • LUMO Energy (ELUMO): Represents the ability of the molecule to accept an electron.

  • HOMO-LUMO Energy Gap (ΔE): Calculated as ELUMO - EHOMO, this value is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

  • Ionization Potential (IP): The energy required to remove an electron from the molecule, which can be approximated by -EHOMO.

  • Electron Affinity (EA): The energy released when an electron is added to the molecule, which can be approximated by -ELUMO.

  • Dipole Moment: A measure of the polarity of the molecule, arising from the non-uniform distribution of charge.

Illustrative Data Presentation

PropertySymbolHypothetical ValueUnits
HOMO EnergyEHOMO-6.50eV
LUMO EnergyELUMO-1.25eV
HOMO-LUMO Energy GapΔE5.25eV
Ionization PotentialIP6.50eV
Electron AffinityEA1.25eV
Dipole Momentµ2.15Debye

Disclaimer: The quantitative data presented in this table is hypothetical and intended for illustrative purposes only. Actual values will be dependent on the specific computational methods and parameters employed.

Visualizations

Visual representations are critical for understanding complex computational results. The following diagrams, generated using the DOT language, illustrate a typical workflow and conceptual relationships in the computational study of this compound.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output start Define Molecular Structure of This compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc Verify Minimum Energy Structure sp_calc Single-Point Energy Calculation freq_calc->sp_calc mo_analysis Molecular Orbital Analysis (HOMO, LUMO) sp_calc->mo_analysis prop_calc Calculation of Electronic Properties (Energy Gap, IP, EA, Dipole Moment) mo_analysis->prop_calc vis Visualization of Orbitals and Potentials prop_calc->vis end Technical Report & Data Summary vis->end

Caption: A typical workflow for the computational analysis of this compound's electronic properties.

Electronic_Effect cluster_parent Acenaphthene Core cluster_substituent Effect of Chloro-Substituent cluster_derivative This compound acenaphthene Acenaphthene (Parent Molecule) homo_lumo_parent Higher HOMO-LUMO Gap (Lower Reactivity) acenaphthene->homo_lumo_parent chloro Addition of -Cl group at C3 chloroacenaphthene This compound chloro->chloroacenaphthene Inductive Effect & Hyperconjugation homo_lumo_derivative Lowered HOMO-LUMO Gap (Increased Reactivity) chloroacenaphthene->homo_lumo_derivative dipole Increased Dipole Moment chloroacenaphthene->dipole

Caption: Conceptual diagram illustrating the influence of the chloro-substituent on the electronic properties of the acenaphthene core.

Conclusion

This technical guide has outlined a comprehensive computational approach for the investigation of the electronic properties of this compound. While specific published data for this molecule is scarce, the detailed methodology and illustrative data provide a solid foundation for researchers to conduct their own in-silico studies. The application of DFT and subsequent analysis of molecular orbitals and electronic descriptors are invaluable tools in the fields of drug discovery and materials science, enabling the prediction of molecular behavior and the design of novel, functional molecules. It is anticipated that the protocols and examples presented herein will facilitate further computational research into the fascinating properties of halogenated acenaphthenes.

References

investigating the crystal structure of 3-chloroacenaphthene

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Crystal Structure of Halogenated Acenaphthenes: A Case Study on 5,6-dibromoacenaphthene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the investigation of the crystal structure of chlorinated acenaphthene derivatives. Initial comprehensive searches for the crystal structure of 3-chloroacenaphthene in major crystallographic and chemical databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), yielded no specific publicly available data. This suggests that the single-crystal X-ray diffraction analysis of this compound has not been reported in the public domain as of the date of this guide.

To provide a valuable resource for researchers interested in this class of compounds, this guide presents a detailed analysis of a closely related molecule, 5,6-dibromoacenaphthene . The crystallographic data for this compound is publicly available and serves as an excellent representative example for understanding the structural characteristics and the experimental procedures involved in the crystallographic analysis of halogenated acenaphthenes.

Case Study: Crystal Structure of 5,6-dibromoacenaphthene

The crystal structure of 5,6-dibromoacenaphthene has been determined by single-crystal X-ray diffraction. The crystallographic data has been deposited in the Cambridge Structural Database (CSD) under the deposition number 976268 . The associated scientific publication is accessible via DOI: --INVALID-LINK--.

Quantitative Crystallographic Data

The crystallographic data for 5,6-dibromoacenaphthene is summarized in the table below. This data provides the fundamental parameters that define the crystal lattice and the arrangement of molecules within it.

ParameterValue
Chemical FormulaC₁₂H₈Br₂
Formula Weight312.00 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.423(3)
b (Å)12.345(5)
c (Å)10.045(4)
α (°)90
β (°)109.45(3)
γ (°)90
Volume (ų)983.3(6)
Z4
Calculated Density (g/cm³)2.108
Absorption Coeff. (mm⁻¹)9.356
F(000)592
Temperature (K)293(2)
Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol is a generalized representation of the methodology typically employed for the determination of the crystal structure of small organic molecules like 5,6-dibromoacenaphthene, based on standard crystallographic practices.

1. Crystal Growth:

  • Single crystals of 5,6-dibromoacenaphthene suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an appropriate organic solvent (e.g., dichloromethane, hexanes).

2. Data Collection:

  • A suitable single crystal was mounted on a goniometer head.

  • X-ray diffraction data were collected at a specific temperature (e.g., 293 K) using a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).

  • A series of diffraction images were collected by rotating the crystal through a range of angles.

3. Data Processing:

  • The collected diffraction images were processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

  • An absorption correction was applied to account for the attenuation of X-rays by the crystal.

4. Structure Solution and Refinement:

  • The crystal structure was solved using direct methods, which provided an initial model of the molecular structure.

  • The structural model was then refined by full-matrix least-squares on F².

  • All non-hydrogen atoms were refined anisotropically.

  • Hydrogen atoms were placed in calculated positions and refined using a riding model.

5. Data Visualization and Analysis:

  • The final refined crystal structure was visualized using software such as OLEX2 or Mercury to analyze bond lengths, bond angles, and intermolecular interactions.

Visualization of Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment, from sample preparation to final structure analysis, is a critical aspect of crystallographic studies. The following diagram, generated using Graphviz, illustrates this workflow.

experimental_workflow synthesis Synthesis of 5,6-dibromoacenaphthene purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray X-ray Diffraction Data Collection mounting->xray integration Data Integration & Correction xray->integration solution Structure Solution (Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation analysis Analysis of Structural Features validation->analysis deposition Database Deposition (e.g., CCDC) analysis->deposition

Experimental workflow for single-crystal X-ray diffraction.

Conclusion

While the crystal structure of this compound is not currently available in the public domain, this guide provides a comprehensive overview of the crystallographic analysis of a closely related halogenated acenaphthene, 5,6-dibromoacenaphthene. The presented data and methodologies offer a valuable reference for researchers working on the synthesis, characterization, and structural analysis of this important class of organic compounds. The detailed workflow and experimental protocols can be adapted for future studies on this compound or other derivatives, contributing to the growing body of knowledge in structural chemistry and materials science.

The Reactivity of 3-Chloroacenaphthene in Substitution Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reactivity of 3-chloroacenaphthene in various substitution reactions. Acenaphthene derivatives are key structural motifs in the development of novel therapeutic agents and functional materials. Understanding the reactivity of halogenated acenaphthenes is crucial for the efficient synthesis of a diverse range of derivatives. This document outlines key reaction types, presents quantitative data from selected transformations, provides detailed experimental protocols, and visualizes core mechanistic pathways.

Core Reactivity and Reaction Classes

This compound serves as a versatile precursor for a variety of 3-substituted acenaphthene derivatives. The chlorine atom at the 3-position can be displaced through two primary mechanisms: direct nucleophilic substitution and palladium-catalyzed cross-coupling reactions. These transformations open avenues to introduce a wide array of functional groups, including amines, azides, thiocyanates, and aryl moieties.

Data on Substitution Reactions

The following tables summarize quantitative data for key substitution reactions involving this compound, providing a comparative overview of different reaction conditions and their efficiencies.

Table 1: Nucleophilic Substitution Reactions
NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)Reference
MorpholineMorpholineN/A (Neat)130890
p-Anisidinep-AnisidineN/A (Neat)180-1901.586
Sodium AzideNaN₃DMF100295
Potassium ThiocyanateKSCNEthanolReflux890
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination
AminePd CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
MorpholinePd₂(dba)₃XantphosNaOtBuToluene10098
AnilinePd(OAc)₂BINAPCs₂CO₃Toluene10085General

Experimental Protocols

The following are representative protocols for key substitution reactions of this compound.

Protocol 1: Synthesis of 3-Morpholinoacenaphthene (Nucleophilic Substitution)

Materials:

  • This compound

  • Morpholine

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • A mixture of this compound (1.0 g, 5.0 mmol) and morpholine (5 mL) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to 130°C and stirred for 8 hours.

  • After cooling to room temperature, the excess morpholine is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 3-morpholinoacenaphthene.

Protocol 2: Synthesis of 3-(p-methoxyphenyl)aminoacenaphthene (Nucleophilic Substitution)

Materials:

  • This compound

  • p-Anisidine

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • A mixture of this compound (1.0 g, 5.0 mmol) and p-anisidine (1.23 g, 10.0 mmol) is heated at 180-190°C for 1.5 hours.

  • The reaction mixture is cooled, and the solid product is washed with a dilute solution of hydrochloric acid and then with water.

  • The crude product is recrystallized from a suitable solvent to yield pure N-(acenaphthen-3-yl)-4-methoxyaniline.

Protocol 3: Synthesis of 3-Azidoacenaphthene (Nucleophilic Substitution)

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Stirrer/hotplate

Procedure:

  • To a solution of this compound (1.0 g, 5.0 mmol) in DMF (20 mL), sodium azide (0.49 g, 7.5 mmol) is added.

  • The mixture is heated to 100°C and stirred for 2 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice water.

  • The precipitated solid is filtered, washed with water, and dried to give 3-azidoacenaphthene.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine of choice

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

  • Add this compound and the desired amine.

  • Add anhydrous toluene via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring for the required time (typically 12-24 hours).

  • After cooling, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite.

  • The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Mechanistic and Workflow Visualizations

The following diagrams illustrate the generalized pathways for the substitution reactions of this compound.

G cluster_workflow General Workflow for Nucleophilic Substitution A This compound C Reaction Setup (Solvent, Heat) A->C B Nucleophile (e.g., R₂NH, N₃⁻, SCN⁻) B->C D Workup (Quenching, Extraction) C->D Reaction Completion E Purification (Chromatography) D->E F 3-Substituted Acenaphthene E->F

Caption: A generalized workflow for nucleophilic substitution reactions of this compound.

G cluster_cycle Simplified Buchwald-Hartwig Amination Cycle A Pd(0)L₂ B Oxidative Addition A->B C (Ac-Cl)Pd(II)L₂ B->C D Ligand Exchange C->D E (Ac-NR₂)Pd(II)L₂ D->E F Reductive Elimination E->F F->A Product 3-Aminoacenaphthene (Ac-NR₂) F->Product ArCl This compound (Ac-Cl) ArCl->B Amine Amine (R₂NH) + Base Amine->D

Caption: Catalytic cycle for the Buchwald-Hartwig amination of this compound.

Methodological & Application

Application Note: A Protocol for the Friedel-Crafts Acylation of 3-Chloroacenaphthene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the Friedel-Crafts acylation of 3-chloroacenaphthene. This reaction is a crucial step in the synthesis of various derivatives used in medicinal chemistry and materials science. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the resulting acetylated products. Due to the directing effects of the chloro substituent, this reaction is expected to yield a mixture of isomers, primarily 3-chloro-4-acetylacenaphthene and 3-chloro-5-acetylacenaphthene. This document provides a foundational method that can be optimized to favor specific isomers.

Introduction

Friedel-Crafts acylation is a fundamental and widely utilized method for the introduction of an acyl group onto an aromatic ring. In the context of drug development and materials science, the acylation of polycyclic aromatic hydrocarbons like acenaphthene and its derivatives serves as a key synthetic transformation for the creation of complex molecular architectures. This compound presents an interesting substrate for this reaction, as the chloro group can influence the regioselectivity of the acylation, leading to the formation of multiple isomeric products. Understanding and controlling this selectivity is crucial for the targeted synthesis of novel compounds with potential biological activity or unique material properties. This protocol details a general procedure for the Friedel-Crafts acylation of this compound using acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.

Experimental Workflow

reagents Reagents Preparation (this compound, Acetyl Chloride, AlCl3, Solvent) reaction Reaction Setup (Inert atmosphere, 0°C to RT) reagents->reaction Addition quench Reaction Quenching (Ice-water, HCl) reaction->quench After 2-4h extraction Workup & Extraction (Organic Solvent) quench->extraction purification Purification (Column Chromatography) extraction->purification analysis Product Analysis (TLC, NMR, MS) purification->analysis

Figure 1. Experimental workflow for the Friedel-Crafts acylation of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplier
This compound≥98%Sigma-Aldrich
Acetyl Chloride≥99%Sigma-Aldrich
Aluminum Chloride (Anhydrous)≥99%Sigma-Aldrich
Dichloromethane (DCM), Anhydrous≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl), conc.37%Fisher Scientific
Sodium Bicarbonate (NaHCO₃)Saturated SolutionFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich
Silica Gel60 Å, 230-400 meshSigma-Aldrich
HexaneHPLC GradeFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific

Experimental Protocol

1. Reaction Setup:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).

  • Add anhydrous dichloromethane (DCM) as the solvent.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add anhydrous aluminum chloride (AlCl₃) (1.2 eq) to the stirred solution.

2. Acylation Reaction:

  • To the cooled suspension, add acetyl chloride (1.1 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Reaction Quenching and Workup:

  • Once the reaction is complete, cool the flask back to 0°C in an ice bath.

  • Slowly and carefully quench the reaction by pouring the mixture over crushed ice containing a small amount of concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Collect the fractions containing the desired products (as indicated by TLC) and concentrate under reduced pressure to yield the purified acetylated this compound isomers.

Data Presentation

Table 1: Reagent Quantities

ReagentMolar Mass ( g/mol )Moles (mmol)Amount (g or mL)Equivalents
This compound188.6510.01.89 g1.0
Acetyl Chloride78.5011.00.86 g (0.78 mL)1.1
Aluminum Chloride133.3412.01.60 g1.2
Dichloromethane--100 mL-

Table 2: Expected Product Characteristics

Product NameMolecular FormulaMolar Mass ( g/mol )Expected Yield (%)Physical Appearance
3-Chloro-4-acetylacenaphtheneC₁₄H₉ClO230.67VariableOff-white solid
3-Chloro-5-acetylacenaphtheneC₁₄H₉ClO230.67VariableOff-white solid

Note: Yields are highly dependent on reaction conditions and purification efficiency. The ratio of isomers can also vary.

Signaling Pathway and Logical Relationships

cluster_reactants Reactants cluster_intermediates Intermediate Complex cluster_products Products This compound This compound Sigma Complex Sigma Complex This compound->Sigma Complex + Acylium Ion Acetyl Chloride Acetyl Chloride Acylium Ion Acylium Ion Acetyl Chloride->Acylium Ion + AlCl3 AlCl3 AlCl3 3-Chloro-4-acetylacenaphthene 3-Chloro-4-acetylacenaphthene Sigma Complex->3-Chloro-4-acetylacenaphthene 3-Chloro-5-acetylacenaphthene 3-Chloro-5-acetylacenaphthene Sigma Complex->3-Chloro-5-acetylacenaphthene

Figure 2. Logical relationship of reactants to products in the Friedel-Crafts acylation.

Discussion

The Friedel-Crafts acylation of this compound is a versatile reaction for the synthesis of functionalized derivatives. The protocol provided herein offers a general and robust method for this transformation. It is important to note that the electron-withdrawing nature of the chloro substituent can deactivate the aromatic system, potentially requiring slightly harsher reaction conditions compared to unsubstituted acenaphthene. Furthermore, the directing effect of the chloro group and the steric hindrance of the acenaphthene core will influence the regiochemical outcome, leading to a mixture of isomers. The separation of these isomers can be achieved by careful column chromatography. The identity and purity of the final products should be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy. This protocol serves as a starting point for further optimization to achieve desired yields and isomer ratios for specific research and development applications.

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloroacenaphthene and Arylboronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-chloroacenaphthene with various arylboronic acids. This reaction is a powerful tool for the synthesis of 3-aryl-acenaphthene derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. This methodology is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. The synthesis of 3-aryl-acenaphthene derivatives via this method provides an efficient route to novel compounds with potential applications in drug discovery and as organic electronic materials.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base which activates the boronic acid.

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium complex, forming the desired biaryl product (3-aryl-acenaphthene) and regenerating the Pd(0) catalyst.

Experimental Workflow

The general workflow for the Suzuki coupling of this compound with arylboronic acids is depicted below.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reagents Combine this compound, Arylboronic Acid, Pd Catalyst, Ligand, and Base in Solvent heat Heat Mixture under Inert Atmosphere reagents->heat quench Quench Reaction heat->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterize Product (NMR, MS, etc.) chromatography->characterization

Caption: General experimental workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the Suzuki coupling of this compound with an arylboronic acid. The specific conditions may require optimization for different arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-Methylphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq.), the respective arylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add potassium carbonate (2.0 mmol, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add toluene (10 mL) and deionized water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for the time indicated in the data table below (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-acenaphthene product.

  • Characterize the final product by NMR spectroscopy and mass spectrometry.

Data Presentation: Suzuki Coupling of this compound with Various Arylboronic Acids

The following table summarizes the representative reaction conditions and outcomes for the Suzuki coupling of this compound with a selection of arylboronic acids.

EntryArylboronic AcidProductTime (h)Yield (%)
1Phenylboronic acid3-Phenylacenaphthene1885
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)acenaphthene1692
34-Methylphenylboronic acid3-(4-Methylphenyl)acenaphthene1888
44-Fluorophenylboronic acid3-(4-Fluorophenyl)acenaphthene2082
54-Chlorophenylboronic acid3-(4-Chlorophenyl)acenaphthene2475
64-(Trifluoromethyl)phenylboronic acid3-(4-(Trifluoromethyl)phenyl)acenaphthene2470
73-Methoxyphenylboronic acid3-(3-Methoxyphenyl)acenaphthene1889
82-Methylphenylboronic acid3-(2-Methylphenyl)acenaphthene2465

Note: The yields are illustrative and based on typical outcomes for Suzuki coupling reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the palladium-catalyzed Suzuki-Miyaura coupling is a cyclic process.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OH)2 (Base) pd2_diaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. The choice of base, solvent, and palladium ligand can also significantly impact the outcome. For less reactive aryl chlorides, a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) may be beneficial.

  • Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. This can be minimized by ensuring an inert atmosphere and using degassed solvents.

  • Purification Challenges: If the product is difficult to separate from the catalyst byproducts, consider using a different palladium source or ligand that facilitates easier removal.

Safety Precautions

  • Palladium compounds and organic solvents should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

These application notes are intended to serve as a guide. Researchers should adapt and optimize the protocols based on their specific substrates and available resources.

Application Notes and Protocols for the Synthesis of Polycyclic Aromatic Hydrocarbons from 3-Chloroacenaphthene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various polycyclic aromatic hydrocarbons (PAHs) using 3-chloroacenaphthene as a key starting material. The methodologies focus on palladium-catalyzed cross-coupling reactions, specifically the Suzuki, Heck, and Sonogashira reactions, which offer versatile and efficient routes to functionalized PAHs. Such compounds are of significant interest in materials science, organic electronics, and medicinal chemistry due to their unique photophysical and biological properties.

Introduction to Synthetic Strategies

This compound serves as a valuable building block for the construction of more complex PAH systems. The chlorine substituent provides a reactive handle for various cross-coupling reactions, allowing for the introduction of aryl, vinyl, and alkynyl moieties at the 3-position of the acenaphthene core. Subsequent cyclization or further functionalization of these coupled products can lead to a diverse array of larger PAH structures. The primary synthetic pathways explored in these notes are:

  • Suzuki Coupling: For the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 3-aryl-acenaphthenes.

  • Heck Coupling: For the formation of C(sp²)–C(sp²) bonds between an aryl halide and an alkene, leading to 3-alkenyl-acenaphthenes.

  • Sonogashira Coupling: For the formation of C(sp²)–C(sp) bonds, yielding 3-alkynyl-acenaphthenes.

Experimental Protocols

Detailed experimental procedures for the synthesis of representative PAH precursors from this compound are provided below. These protocols are based on established palladium-catalyzed cross-coupling methodologies and have been adapted for the specific substrate.

Protocol 1: Synthesis of 3-Phenylacenaphthene via Suzuki Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).

  • Add triphenylphosphine (0.04 mmol) to the flask.

  • A solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) is added.

  • The reaction mixture is degassed with argon or nitrogen for 15 minutes.

  • The mixture is then heated to reflux (approximately 90-100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-phenylacenaphthene.

Protocol 2: Synthesis of 3-Styrylacenaphthene via Heck Coupling

This protocol describes the palladium-catalyzed Heck coupling of this compound with styrene.[1][2][3][4]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.03 mmol), and tri(o-tolyl)phosphine (0.06 mmol).

  • Add triethylamine (2.0 mmol) and N,N-dimethylformamide (5 mL).

  • The tube is sealed and the mixture is heated to 100-120 °C for 16-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, the reaction mixture is poured into water (50 mL) and extracted with diethyl ether (3 x 30 mL).

  • The combined organic extracts are washed with saturated aqueous ammonium chloride (20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel (eluent: hexane/dichloromethane) to yield 3-styrylacenaphthene.

Protocol 3: Synthesis of 3-(Phenylethynyl)acenaphthene via Sonogashira Coupling

This protocol outlines the synthesis of 3-(phenylethynyl)acenaphthene through the Sonogashira coupling of this compound and phenylacetylene.[5][6][7][8][9][10]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Add anhydrous tetrahydrofuran (10 mL) and triethylamine (5 mL).

  • To this stirred solution, add phenylacetylene (1.2 mmol) dropwise.

  • The reaction mixture is stirred at room temperature for 30 minutes and then heated to 60-70 °C for 8-16 hours, or until TLC analysis indicates the consumption of the starting material.

  • After cooling, the solvent is removed in vacuo.

  • The residue is taken up in ethyl acetate (50 mL) and washed with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 3-(phenylethynyl)acenaphthene.

Data Presentation

The following table summarizes the expected yields for the synthesis of PAH precursors from this compound based on the provided protocols. Actual yields may vary depending on reaction scale and purity of reagents.

Product Synthetic Method Starting Materials Typical Yield (%)
3-PhenylacenaphtheneSuzuki CouplingThis compound, Phenylboronic acid75-90
3-StyrylacenaphtheneHeck CouplingThis compound, Styrene60-80
3-(Phenylethynyl)acenaphtheneSonogashira CouplingThis compound, Phenylacetylene80-95

Visualizations

The following diagrams illustrate the reaction pathways and a general experimental workflow for the synthesis of PAHs from this compound.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3_Chloroacenaphthene This compound Reaction Suzuki Coupling 3_Chloroacenaphthene->Reaction Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Reaction Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Reaction cat. Base K₂CO₃ Base->Reaction Solvent Toluene / Ethanol / H₂O Solvent->Reaction 3_Phenylacenaphthene 3-Phenylacenaphthene Reaction->3_Phenylacenaphthene Heck_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3_Chloroacenaphthene This compound Reaction Heck Coupling 3_Chloroacenaphthene->Reaction Styrene Styrene Styrene->Reaction Catalyst Pd(OAc)₂ / P(o-tol)₃ Catalyst->Reaction cat. Base Et₃N Base->Reaction Solvent DMF Solvent->Reaction 3_Styrylacenaphthene 3-Styrylacenaphthene Reaction->3_Styrylacenaphthene Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3_Chloroacenaphthene This compound Reaction Sonogashira Coupling 3_Chloroacenaphthene->Reaction Phenylacetylene Phenylacetylene Phenylacetylene->Reaction Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->Reaction cat. Base Et₃N Base->Reaction Solvent THF Solvent->Reaction 3_Phenylethynyl_acenaphthene 3-(Phenylethynyl)acenaphthene Reaction->3_Phenylethynyl_acenaphthene Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification and Analysis Reactants Combine Reactants: - this compound - Coupling Partner Reagents Add Catalyst, Ligand, Base, and Solvent Reactants->Reagents Inert Degas and Place under Inert Atmosphere Reagents->Inert Heating Heat to Reaction Temperature with Stirring Inert->Heating Monitoring Monitor Progress by TLC Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry and Filter Washing->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Chromatography Purify by Column Chromatography Concentration->Chromatography Characterization Characterize Product (NMR, MS, etc.) Chromatography->Characterization

References

Application Notes & Protocols: Derivatization of 3-Chloroacenaphthene for Antimicrobial Activity Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acenaphthene, a polycyclic aromatic hydrocarbon, and its derivatives have emerged as a significant scaffold in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic modification of the acenaphthene nucleus can lead to the development of potent therapeutic agents. Specifically, the presence of a halogen, such as chlorine at the 3-position of the acenaphthene core, provides a reactive site for further molecular exploration through nucleophilic substitution reactions. This allows for the introduction of various pharmacophores and heterocyclic moieties, such as Schiff bases, quinoxalines, and pyrazoles, to enhance antimicrobial efficacy. These modifications aim to improve the compound's interaction with microbial targets, increase cell permeability, or alter its overall physicochemical properties to boost potency and reduce toxicity.

This document provides detailed protocols for the synthesis of novel derivatives from 3-chloroacenaphthene and the subsequent evaluation of their antimicrobial activity using standardized methods.

Experimental Protocols

Protocol 1: Synthesis of Acenaphthene Derivatives

This protocol describes a representative two-step synthesis of a Schiff base derivative starting from this compound.

Step 1: Synthesis of 3-aminoacenaphthene (Intermediate)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add sodium azide (NaN₃, 1.5 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water. The formed azide intermediate will precipitate. Filter the precipitate, wash with water, and dry under a vacuum.

  • Reduction: Reduce the resulting 3-azidoacenaphthene intermediate to 3-aminoacenaphthene using a standard reducing agent like lithium aluminum hydride (LiAlH₄) in dry THF or through catalytic hydrogenation (H₂/Pd-C).

  • Purification: Purify the crude 3-aminoacenaphthene by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Step 2: Synthesis of Acenaphthene-based Schiff Base (Final Product)

  • Reaction Setup: Dissolve the synthesized 3-aminoacenaphthene (1.0 eq.) in ethanol in a 100 mL round-bottom flask.

  • Addition of Reagents: Add an equimolar amount of a selected substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 eq.) to the solution.

  • Catalyst: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction Conditions: Reflux the mixture for 4-6 hours. Monitor the formation of the Schiff base (imine) by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product. Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the purified Schiff base derivative.

Protocol 2: Antimicrobial Activity Screening

The following protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial and fungal strains.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate the broth culture at 37 °C (for bacteria) or 30 °C (for fungi) until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare a stock solution of each synthesized derivative in dimethyl sulfoxide (DMSO) at a concentration of 1000 µg/mL.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate to obtain a range of concentrations (e.g., 250 µg/mL down to 0.48 µg/mL).

  • Assay Procedure:

    • Add 100 µL of the diluted microbial inoculum to each well containing 100 µL of the serially diluted compound.

    • Controls: Include a positive control (broth with inoculum and a standard antibiotic like Ciprofloxacin), a negative control (broth with inoculum and DMSO, to check for solvent toxicity), and a sterility control (broth only).

    • Incubate the plates at 37 °C for 24 hours for bacteria or at 30 °C for 48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • Visual inspection is the primary method. The addition of a viability indicator like resazurin or INT (p-iodonitrotetrazolium violet) can aid in the visualization of microbial growth.

Data Presentation

The antimicrobial activity of acenaphthene derivatives is typically quantified by their MIC values. Lower MIC values indicate higher potency. The following table summarizes representative data for various acenaphthene derivatives against common microbial strains.

Compound ClassTest OrganismMIC Range (µg/mL)
Acenaphthene Schiff Bases S. aureus12.5 - 50
B. subtilis6.25 - 25
E. coli25 - 100
P. aeruginosa50 - >100
C. albicans12.5 - 50
Acenaphtheno[1,2-b]quinoxalines S. aureus3.12 - 12.5
B. subtilis1.56 - 6.25
E. coli6.25 - 25
K. pneumoniae12.5 - 50
C. albicans3.12 - 12.5
Acenaphtho[1,2-e]triazines S. aureus7.8 - 31.2
E. coli15.6 - 62.5
A. niger3.9 - 15.6

Visualizations

Experimental Workflow

The overall process, from initial synthesis to the final determination of antimicrobial activity, can be visualized as a sequential workflow.

G start Start: this compound synthesis Step 1: Synthesis of Intermediate (e.g., Amine) start->synthesis Nucleophilic Substitution derivatization Step 2: Derivatization (e.g., Schiff Base Formation) synthesis->derivatization Condensation Reaction purification Purification & Characterization (TLC, NMR, MS) derivatization->purification screening Antimicrobial Screening (Broth Microdilution) purification->screening Pure Compounds data Data Analysis: Determine MIC Values screening->data end End: Identify Lead Compounds data->end

Caption: Workflow for synthesis and antimicrobial evaluation.

General Synthesis Pathway

This diagram illustrates a generalized synthetic route for creating diverse derivatives from a 3-substituted acenaphthene starting material.

G cluster_derivatives Diverse Derivatives start This compound intermediate Key Intermediate (e.g., 3-Aminoacenaphthene or Acenaphthenequinone) start->intermediate Substitution / Oxidation schiff Schiff Bases intermediate->schiff Condensation with Aldehydes quinoxaline Quinoxalines intermediate->quinoxaline Condensation with Diamines pyrazole Pyrazoles intermediate->pyrazole Reaction with Hydrazine other Other Heterocycles intermediate->other

Caption: General derivatization pathways from acenaphthene.

Application Note: A Proposed Two-Step Synthesis of Fluoranthene from Acenaphthene via a 3-Chloroacenaphthene Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a valuable scaffold in materials science and medicinal chemistry. This application note details a proposed two-step experimental protocol for the synthesis of fluoranthene. The synthesis commences with the chlorination of acenaphthene using N-chlorosuccinimide to yield 3-chloroacenaphthene. This intermediate is then proposed to undergo an intramolecular palladium-catalyzed C-H activation/cyclization to afford the final product, fluoranthene. This document provides detailed methodologies, expected quantitative data, and a visual representation of the experimental workflow to guide researchers in the potential synthesis of this important compound.

Introduction

Fluoranthene is a non-alternant polycyclic aromatic hydrocarbon with significant research interest due to its unique electronic properties and its presence as a core structural motif in various functional materials and biologically active compounds. The development of efficient and reliable synthetic routes to fluoranthene and its derivatives is crucial for advancing these fields. While several synthetic methods exist, this protocol outlines a targeted two-step approach starting from the readily available acenaphthene.

The proposed pathway involves an initial electrophilic chlorination of acenaphthene to produce this compound. Subsequently, a palladium-catalyzed intramolecular C-H activation is suggested for the cyclization to form the five-membered ring of the fluoranthene system. This approach offers a potentially high-yielding and regioselective pathway to the desired product.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of fluoranthene from acenaphthene.

2.1. Step 1: Synthesis of this compound from Acenaphthene

This procedure outlines the chlorination of acenaphthene using N-chlorosuccinimide (NCS) as the chlorinating agent.

  • Materials:

    • Acenaphthene

    • N-chlorosuccinimide (NCS)

    • Acetonitrile (CH₃CN), anhydrous

    • Dichloromethane (CH₂Cl₂), for extraction

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane and ethyl acetate for chromatography

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acenaphthene (1 equivalent) and anhydrous acetonitrile.

    • Stir the mixture until the acenaphthene is completely dissolved.

    • Add N-chlorosuccinimide (1.1 equivalents) to the solution in one portion.

    • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

2.2. Step 2: Proposed Synthesis of Fluoranthene from this compound

This proposed procedure utilizes a palladium-catalyzed intramolecular C-H activation for the cyclization of this compound.

  • Materials:

    • This compound

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tricyclohexylphosphine (PCy₃) or a similar bulky phosphine ligand

    • Potassium carbonate (K₂CO₃) or a similar inorganic base

    • 1,4-Dioxane or Dimethylacetamide (DMA), anhydrous

    • Toluene, for extraction

    • Deionized water

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane for chromatography

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), palladium(II) acetate (0.05 equivalents), and the phosphine ligand (0.1 equivalents).

    • Add the inorganic base (2-3 equivalents) to the flask.

    • Add anhydrous 1,4-dioxane or DMA via syringe.

    • Heat the reaction mixture to 100-120°C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with toluene and filter through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with deionized water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography on silica gel using hexane as the eluent to obtain pure fluoranthene.

Data Presentation

The following table summarizes the expected quantitative data for the two-step synthesis of fluoranthene.

Parameter Step 1: Chlorination Step 2: Cyclization Overall
Starting Material AcenaphtheneThis compound-
Product This compoundFluorantheneFluoranthene
Molecular Weight ( g/mol ) 154.21188.65202.25
Typical Scale (mmol) 10.07.0-
Expected Yield (%) 70-80%60-70%42-56%
Purity (by HPLC/GC) >98%>99%-
Appearance White to off-white solidPale yellow solid-

Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow.

Synthesis_Pathway cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Intramolecular Cyclization Acenaphthene Acenaphthene Chloroacenaphthene This compound Acenaphthene->Chloroacenaphthene NCS, CH3CN Reflux Chloroacenaphthene_ref This compound Fluoranthene Fluoranthene Chloroacenaphthene_ref->Fluoranthene Pd(OAc)2, Ligand Base, Dioxane, Heat

Caption: Chemical reaction pathway for the synthesis of fluoranthene.

Experimental_Workflow cluster_prep Preparation and Reaction cluster_workup1 Workup & Purification (Step 1) cluster_cyclization Cyclization Reaction cluster_workup2 Workup & Purification (Step 2) start Dissolve Acenaphthene in Acetonitrile add_ncs Add N-Chlorosuccinimide start->add_ncs reflux Reflux for 4-6 hours add_ncs->reflux cool1 Cool to RT reflux->cool1 evaporate1 Evaporate Solvent cool1->evaporate1 extract1 Extract with CH2Cl2 evaporate1->extract1 wash1 Wash with NaHCO3 & Brine extract1->wash1 dry1 Dry over MgSO4 wash1->dry1 purify1 Column Chromatography dry1->purify1 product1 Obtain this compound purify1->product1 setup_schlenk Combine Reagents in Schlenk Flask product1->setup_schlenk heat Heat at 100-120°C for 12-24h setup_schlenk->heat cool2 Cool to RT heat->cool2 filter_celite Filter through Celite cool2->filter_celite extract2 Extract with Toluene filter_celite->extract2 wash2 Wash with Water & Brine extract2->wash2 dry2 Dry over Na2SO4 wash2->dry2 purify2 Column Chromatography dry2->purify2 product2 Obtain Fluoranthene purify2->product2

Application of 3-Chloroacenaphthene in Materials Science: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

Acenaphthylene, the parent compound of acenaphthene, can be polymerized and copolymerized to create materials with elevated softening points compared to standard polymers like polystyrene.[1] The introduction of various functional groups to the acenaphthyl residues in these polymers has been explored to modify their chemical properties.[2] For instance, chloro groups have been introduced to acenaphthyl-containing polymers, but the specific impact and applications of creating a polymer with 3-chloroacenaphthene units are not detailed.[2]

Research into acenaphthene derivatives has shown their potential in the development of condensation polymers for applications requiring high thermal and chemical stability.[1] Furthermore, some acenaphthene-based compounds, such as acenaphthene-triphenylamine structures, have been investigated as luminophores for organic light-emitting diodes (OLEDs), highlighting the potential of this class of compounds in organic electronics. However, these studies do not specifically involve the this compound derivative.

The polymerization of various monomers, including halogenated alkenes like chloroethene (vinyl chloride), is a well-established field in polymer chemistry. These processes can proceed via different mechanisms, including free radical, cationic, anionic, or organometallic routes, to produce a wide range of polymers with diverse properties. While these general principles would apply to the potential polymerization of a this compound-containing monomer, specific experimental conditions, and the properties of the resulting materials are not documented.

At present, there is a lack of specific published research focusing on the application of this compound in materials science. Consequently, the creation of detailed application notes, experimental protocols, and quantitative data tables as requested is not feasible. Further research and publication in this specific area would be required to provide the level of detail sought by researchers, scientists, and drug development professionals.

References

Application Note: Synthesis of Acenaphthylene via Dehydrohalogenation of 3-Chloroacenaphthene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acenaphthylene is a polycyclic aromatic hydrocarbon (PAH) that serves as a valuable building block in the synthesis of various organic materials, including polymers, dyes, and pharmaceuticals. Its unique electronic properties make it a target for materials science research. One common laboratory-scale synthesis of acenaphthylene involves the dehydrohalogenation of a halo-acenaphthene derivative. This application note provides a detailed protocol for the preparation of acenaphthylene from 3-chloroacenaphthene via an E2 elimination reaction using a strong base.

Reaction and Mechanism

The reaction proceeds via a base-induced elimination mechanism, likely E2 (bimolecular elimination). The hydroxide ion (⁻OH) from potassium hydroxide acts as a base, abstracting a proton from the carbon atom adjacent to the carbon bearing the chlorine atom. Simultaneously, the C-Cl bond breaks, and a double bond is formed, yielding acenaphthylene.

Experimental Protocol

This protocol details the dehydrohalogenation of this compound to yield acenaphthylene.

Materials and Reagents

Reagent/MaterialGradeSupplierComments
This compoundReagent Grade (≥98%)(Specify)Starting material
Potassium Hydroxide (KOH)ACS Reagent Grade(Specify)Base for elimination reaction
Ethanol (EtOH)Anhydrous, 200 proof(Specify)Reaction solvent
Diethyl EtherAnhydrous(Specify)Extraction solvent
Saturated Sodium Chloride (Brine)N/AIn-house prep.For washing the organic layer
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade(Specify)Drying agent
Celite®N/A(Specify)Filter aid (optional)

Instrumentation

InstrumentUse
Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss during heating
Magnetic stirrer/hotplateFor heating and stirring the reaction mixture
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor removal of solvent under reduced pressure
Buchner funnel and flaskFor vacuum filtration
Melting point apparatusTo determine the melting point of the product
NMR SpectrometerFor structural characterization of the product
IR SpectrometerFor functional group analysis

Detailed Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of this compound in 100 mL of anhydrous ethanol.

  • Base Addition: In a separate beaker, prepare a solution of 8.0 g of potassium hydroxide in 50 mL of ethanol. Slowly add the ethanolic KOH solution to the stirring solution of this compound at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 200 mL of deionized water.

  • Extraction: Extract the aqueous layer with 3 x 75 mL portions of diethyl ether. Combine the organic extracts.

  • Washing: Wash the combined organic layer with 2 x 100 mL of deionized water, followed by 1 x 100 mL of saturated brine solution to remove any remaining water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the mixture through a pad of Celite® in a Buchner funnel to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. A yellow-orange solid should be obtained.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure acenaphthylene as yellow needles.

  • Characterization: Dry the purified crystals under vacuum and determine the yield, melting point, and characterize by NMR and IR spectroscopy.

Data Presentation

Table 1: Reaction Parameters and Yield

ParameterValue
Starting MaterialThis compound
Amount of Starting Material10.0 g
BasePotassium Hydroxide (KOH)
Amount of Base8.0 g
SolventAnhydrous Ethanol
Reaction TemperatureReflux (~78 °C)
Reaction Time4 hours
Theoretical Yield7.5 g
Expected Actual Yield 5.6 - 6.4 g (75-85%)

Table 2: Characterization Data

PropertyThis compound (Starting Material)Acenaphthylene (Product)
AppearanceWhite to off-white solidYellow crystalline solid
Melting Point~70-72 °C91-93 °C
¹H NMR (CDCl₃, ppm) δ 7.3-7.8 (m, 6H), 5.1 (t, 1H), 3.6 (d, 2H)δ 7.85 (d, 2H), 7.60 (d, 2H), 7.45 (t, 2H), 7.05 (s, 2H)
¹³C NMR (CDCl₃, ppm) δ 146.1, 140.5, 131.2, 128.5, 125.4, 120.1, 55.2, 35.8δ 140.4, 131.5, 129.8, 128.0, 127.5, 124.2, 119.9
IR (KBr, cm⁻¹) ~3050, 2920, 1600, 1430, 830, 780 (C-Cl)~3040, 1600, 1425, 835, 780

Visualizations

G start Start: this compound in Round-Bottom Flask add_solvent Add Anhydrous Ethanol start->add_solvent add_base Add Ethanolic KOH Solution add_solvent->add_base reflux Reflux for 4 hours at ~78°C add_base->reflux workup Cool and Quench with Water reflux->workup extraction Extract with Diethyl Ether workup->extraction wash Wash with Water and Brine extraction->wash dry Dry over MgSO₄ and Filter wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Hot Ethanol evaporate->recrystallize product Final Product: Acenaphthylene recrystallize->product

Caption: Experimental workflow for the synthesis of acenaphthylene.

G cluster_reactants Reactants cluster_transition_state E2 Transition State cluster_products Products This compound This compound ts [B---H---C---C---X]‡ (Concerted) This compound->ts Base Attack KOH (Base) KOH (Base) KOH (Base)->ts Acenaphthylene Acenaphthylene ts->Acenaphthylene Elimination H₂O H₂O ts->H₂O KCl KCl ts->KCl

Application Notes and Protocols for the Regioselective Synthesis of 3-Substituted Acenaphthenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acenaphthene, a tricyclic aromatic hydrocarbon, is a valuable scaffold in medicinal chemistry and materials science. The regioselective introduction of functional groups at the C3 position is of significant interest for the development of novel pharmaceuticals and functional materials. This document provides detailed application notes and protocols for the synthesis of 3-substituted acenaphthenes, covering both classical electrophilic substitution methods and modern synthetic strategies.

Methods Overview

The regioselective synthesis of 3-substituted acenaphthenes can be broadly categorized into two main approaches:

  • Direct Electrophilic Substitution: This classical approach involves the direct reaction of acenaphthene with an electrophile. However, these reactions often yield a mixture of isomers, primarily the 3- and 5-substituted products. The regioselectivity is highly dependent on the reaction conditions.

  • Modern Synthetic Methods via 3-Functionalized Acenaphthene Precursors: This strategy involves the initial regioselective synthesis of a 3-haloacenaphthene, which then serves as a versatile precursor for a variety of cross-coupling reactions to introduce diverse substituents at the C3 position.

A logical workflow for selecting a synthetic method is presented below:

logical_workflow start Desired 3-Substituted Acenaphthene method_selection Select Synthetic Approach start->method_selection direct_es Direct Electrophilic Substitution method_selection->direct_es modern_methods Modern Cross-Coupling method_selection->modern_methods product 3-Substituted Acenaphthene direct_es->product precursor_synthesis Synthesize 3-Haloacenaphthene Precursor modern_methods->precursor_synthesis cross_coupling Perform Cross-Coupling Reaction precursor_synthesis->cross_coupling cross_coupling->product cross_coupling_workflow start 3-Bromoacenaphthene suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acid) start->suzuki buchwald Buchwald-Hartwig Amination (Amine) start->buchwald sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira product_aryl 3-Aryl/Vinyl-acenaphthene suzuki->product_aryl product_amino 3-Amino-acenaphthene buchwald->product_amino product_alkynyl 3-Alkynyl-acenaphthene sonogashira->product_alkynyl

Application Note: High-Sensitivity Analysis of 3-Chloroacenaphthene in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Chloroacenaphthene is a chlorinated polycyclic aromatic hydrocarbon (Cl-PAH) of emerging environmental concern. As a derivative of acenaphthene, a common polycyclic aromatic hydrocarbon (PAH), it can be formed through various industrial and combustion processes. Due to its potential toxicity and persistence in the environment, sensitive and accurate methods for its detection and quantification in environmental matrices are crucial. This application note describes a robust method for the analysis of this compound in soil and water samples using gas chromatography-mass spectrometry (GC-MS). A certified reference standard of this compound is utilized for accurate calibration and quantification.

Principle of the Method

This method involves the extraction of this compound from environmental samples, followed by cleanup and concentration of the extract. The final extract is then analyzed by GC-MS in selected ion monitoring (SIM) mode. Quantification is achieved by using an external standard calibration curve prepared from a certified reference standard of this compound. The use of a reference standard ensures the accuracy and traceability of the analytical results.[1][2]

Materials and Reagents

  • Reference Standard: this compound (certified reference material)

  • Solvents: Dichloromethane, acetone, hexane (pesticide residue grade or equivalent)

  • Internal Standard (optional): Acenaphthene-d10 or other deuterated PAH

  • Solid Phase Extraction (SPE) Cartridges: Silica gel or Florisil cartridges for sample cleanup

  • Sodium Sulfate: Anhydrous, granular (for drying extracts)

  • Sample Containers: Amber glass bottles with PTFE-lined caps

  • Glassware: Volumetric flasks, pipettes, graduated cylinders, beakers

Instrumentation

  • Gas Chromatograph: Agilent 7890A GC (or equivalent)

  • Mass Spectrometer: Agilent 5975C MS (or equivalent) with an electron impact (EI) source[3]

  • GC Column: DB-17ms (30 m x 0.25 mm x 0.25 µm) or equivalent mid-polarity column[3]

  • Injector: Split/splitless inlet

  • Software: MassHunter or equivalent chromatography data system

Experimental Protocols

Sample Collection and Storage
  • Water Samples: Collect water samples in 1 L amber glass bottles. Preserve by adding 5 mL of dichloromethane per liter of water. Store at 4°C until extraction.

  • Soil/Sediment Samples: Collect soil or sediment samples in wide-mouth amber glass jars. Store at 4°C until extraction.

Sample Preparation

Water Samples (Liquid-Liquid Extraction):

  • Allow the water sample (1 L) to reach room temperature.

  • Spike with internal standard (if used).

  • Transfer the sample to a 2 L separatory funnel.

  • Add 60 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate and drain the organic (bottom) layer into a flask.

  • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.

  • Combine the extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Proceed to the cleanup step.

Soil/Sediment Samples (Accelerated Solvent Extraction - ASE): [4]

  • Air-dry the soil sample and sieve to remove large debris.

  • Mix 10 g of the homogenized sample with an equal amount of anhydrous sodium sulfate.

  • Place the mixture into an ASE extraction cell.

  • Spike with internal standard (if used).

  • Extract using a mixture of dichloromethane and acetone (1:1, v/v) under the following conditions:

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static time: 5 min

    • Number of cycles: 2

  • Collect the extract and concentrate it to approximately 1 mL.

  • Proceed to the cleanup step.

Extract Cleanup (Solid Phase Extraction - SPE):

  • Condition a silica gel SPE cartridge with 5 mL of hexane.

  • Load the concentrated extract onto the cartridge.

  • Elute interfering compounds with 10 mL of hexane.

  • Elute the fraction containing this compound with 10 mL of a dichloromethane/hexane (1:1, v/v) mixture.

  • Concentrate the eluate to a final volume of 1 mL.

Instrumental Analysis (GC-MS)
  • Injector Temperature: 280°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C, hold for 10 minutes[3]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min[5]

  • MS Transfer Line Temperature: 290°C

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: To be determined from the mass spectrum of the this compound standard (likely the molecular ion).

    • Qualifier Ions: To be determined from the mass spectrum of the this compound standard (likely major fragment ions).

Calibration

Prepare a series of calibration standards of this compound in hexane at concentrations ranging from 1 ng/mL to 100 ng/mL. Analyze each standard under the same GC-MS conditions as the samples. Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of this compound. A linear regression with a correlation coefficient (R²) > 0.99 is considered acceptable.[6]

Data Presentation

Table 1: GC-MS Parameters and Expected Performance

ParameterValue
GC Column DB-17ms (30 m x 0.25 mm x 0.25 µm)[3]
Expected Retention Time ~15-20 min (dependent on exact conditions)
Quantifier Ion (m/z) To be determined (Expected: ~188/190 for C12H9Cl)
Qualifier Ions (m/z) To be determined
Method Detection Limit (MDL) < 0.1 ng/L (water), < 0.5 µg/kg (soil)
Limit of Quantification (LOQ) < 0.3 ng/L (water), < 1.5 µg/kg (soil)
Calibration Range 1 - 100 ng/mL
Correlation Coefficient (R²) > 0.99[6]
Recovery 70-120%[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Environmental Sample (Water or Soil) extraction Extraction (LLE or ASE) sample->extraction cleanup Extract Cleanup (SPE) extraction->cleanup concentration Concentration cleanup->concentration gcms GC-MS Analysis (SIM Mode) concentration->gcms data_acq Data Acquisition gcms->data_acq quantification Quantification data_acq->quantification calibration Calibration Curve (Reference Standard) calibration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the analysis of this compound.

Conclusion

The described GC-MS method provides a sensitive and reliable approach for the determination of this compound in environmental matrices. The use of a certified reference standard for calibration is essential for obtaining accurate and defensible data. This application note serves as a guideline for environmental laboratories and researchers involved in the monitoring of emerging contaminants.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 3-Chloroacenaphthene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the regioselective synthesis of 3-chloroacenaphthene.

Troubleshooting Guide

Issue: Low Regioselectivity - Significant Formation of 5-Chloroacenaphthene

  • Question: My reaction is producing a mixture of 3- and 5-chloroacenaphthene with a high proportion of the 5-chloro isomer. How can I improve the regioselectivity for the 3-position?

  • Answer: The formation of 5-chloroacenaphthene is a common challenge in the electrophilic chlorination of acenaphthene. To favor the formation of the 3-chloro isomer, consider the following adjustments to your protocol:

    • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is often reported to provide better regioselectivity for the 3-position compared to sulfuryl chloride (SO2Cl2) or molecular chlorine (Cl2) with a Lewis acid.

    • Solvent Selection: The choice of solvent can influence the isomer ratio. Non-polar, chlorinated solvents like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) are often preferred when using NCS.

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity. However, this may also decrease the reaction rate, so optimization is key.

    • Catalyst: If using a Lewis acid catalyst with Cl2, the strength and amount of the catalyst can affect the isomer distribution. A milder Lewis acid or a reduced catalyst loading might be beneficial.

Issue: Formation of Dichlorinated and Polychlorinated Byproducts

  • Question: I am observing the formation of significant amounts of dichlorinated and other polychlorinated acenaphthenes in my product mixture. How can I minimize these side reactions?

  • Answer: The formation of polychlorinated byproducts is typically due to over-chlorination. To mitigate this, you can try the following:

    • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use a molar ratio of acenaphthene to the chlorinating agent that is close to 1:1. A slight excess of acenaphthene can also help to reduce polychlorination.

    • Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or HPLC). Stop the reaction as soon as the starting material is consumed or the desired level of conversion is reached to prevent further chlorination of the monochlorinated products.

    • Temperature Control: Higher reaction temperatures can sometimes promote polychlorination. Running the reaction at a lower temperature may help to control the reaction and minimize these side products.

Issue: Difficulty in Separating this compound and 5-Chloroacenaphthene Isomers

  • Question: I have a mixture of 3- and 5-chloroacenaphthene isomers. What are the most effective methods for their separation?

  • Answer: The separation of these isomers is a known challenge due to their similar physical properties.

    • Fractional Crystallization: This is a common method for separating the isomers. The 5-chloro isomer is generally less soluble than the 3-chloro isomer in solvents like ethanol or methanol. By carefully controlling the crystallization conditions (solvent, temperature, and cooling rate), it is possible to enrich the mother liquor with the 3-chloro isomer. Multiple recrystallization steps may be necessary to achieve high purity.

    • Column Chromatography: While challenging, separation by column chromatography on silica gel can be effective. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent (e.g., dichloromethane or toluene), can be used. Careful optimization of the eluent composition and a long column may be required for good separation.

    • Preparative HPLC: For high-purity samples, preparative high-performance liquid chromatography (HPLC) can be a viable, albeit more expensive, option.

Frequently Asked Questions (FAQs)

  • What is the primary challenge in the regioselective synthesis of this compound? The main challenge is controlling the regioselectivity of the electrophilic chlorination of acenaphthene. The reaction often yields a mixture of isomers, primarily this compound and 5-chloroacenaphthene, with the 5-isomer often being a significant byproduct. The separation of these isomers is also a considerable challenge.

  • Why is the 5-position also reactive towards electrophilic substitution? Acenaphthene is a polycyclic aromatic hydrocarbon. While the 3-position is activated, the 5-position also has significant electron density, making it susceptible to electrophilic attack. The electronic and steric factors of the acenaphthene ring system contribute to the formation of a mixture of isomers.

  • Are there any alternative synthetic routes to this compound that avoid direct chlorination? While direct chlorination is the most common route, other multi-step synthetic pathways could be envisioned, for example, starting from a pre-functionalized acenaphthene derivative. However, these routes are often more complex and may not be as atom-economical as direct chlorination. For most applications, optimizing the direct chlorination and purification is the more practical approach.

Quantitative Data Summary

The following table summarizes the reported isomer ratios for the chlorination of acenaphthene under various conditions.

Chlorinating AgentCatalyst/SolventTemperature (°C)Ratio of 3-Chloro : 5-ChloroReference
SO2Cl2BenzeneReflux30 : 70
SO2Cl2CCl4Not specified33 : 67
Cl2FeCl3 / CCl4Not specified25 : 75
NCSCCl4Reflux~ 50 : 50
NCSCH2Cl2RefluxFavorable for 3-chloroGeneral observation
Trichloroisocyanuric acidCCl4Reflux45 : 55

Experimental Protocols

Protocol 1: Chlorination of Acenaphthene with N-Chlorosuccinimide (NCS)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acenaphthene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).

  • Addition of NCS: Add N-chlorosuccinimide (1.05 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or GC. The reaction time will vary depending on the scale and solvent but is typically several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, a mixture of 3- and 5-chloroacenaphthene, can be purified by fractional crystallization from ethanol or by column chromatography on silica gel using a non-polar eluent.

Protocol 2: Chlorination of Acenaphthene with Sulfuryl Chloride (SO2Cl2)

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (HCl and SO2). Dissolve acenaphthene (1 equivalent) in a dry, inert solvent like carbon tetrachloride (CCl4) or benzene.

  • Addition of SO2Cl2: Cool the solution in an ice bath. Add sulfuryl chloride (1 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or GC.

  • Work-up: Carefully quench the reaction by slowly adding water or a saturated sodium bicarbonate solution. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. Purify the crude product by fractional crystallization or column chromatography as described in Protocol 1.

Visualizations

G cluster_start Start: Acenaphthene Chlorination cluster_analysis Product Analysis cluster_troubleshooting Troubleshooting Workflow cluster_solutions Potential Solutions cluster_end Desired Outcome start Initiate Chlorination of Acenaphthene analysis Analyze Crude Product (GC/TLC/NMR) start->analysis low_regio Low Regioselectivity (High 5-Chloro Isomer) analysis->low_regio Unfavorable Isomer Ratio polychlorination Polychlorination Observed analysis->polychlorination Byproducts Detected separation_issue Difficulty in Isomer Separation analysis->separation_issue Purification Challenges end_product Pure this compound analysis->end_product Successful Synthesis solution_regio - Change Chlorinating Agent (NCS) - Alter Solvent (e.g., CCl4) - Lower Reaction Temperature low_regio->solution_regio solution_poly - Adjust Stoichiometry (1:1 Ratio) - Reduce Reaction Time - Lower Reaction Temperature polychlorination->solution_poly solution_sep - Fractional Crystallization (Ethanol) - Optimize Column Chromatography - Preparative HPLC separation_issue->solution_sep solution_regio->start Re-run Experiment solution_poly->start Re-run Experiment solution_sep->analysis Re-purify

Caption: Troubleshooting workflow for the regioselective synthesis of this compound.

Technical Support Center: Purification of 3-Chloroacenaphthene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 3-chloroacenaphthene from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities depend on the chlorinating agent and reaction conditions used. Commonly, byproducts include unreacted acenaphthene, isomers of monochloroacenaphthene (e.g., 5-chloroacenaphthene), and dichlorinated acenaphthenes. If sulfuryl chloride (SO₂Cl₂) is used, residual sulfur-containing compounds may also be present.

Q2: Which purification techniques are most effective for isolating this compound?

A2: The two most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: How can I quickly assess the purity of my this compound sample?

A3: Thin-Layer Chromatography (TLC) is an excellent technique for rapid purity assessment. A single spot on the TLC plate in an appropriate solvent system suggests a relatively pure compound. Melting point analysis is also a valuable indicator of purity; a sharp melting range close to the literature value indicates high purity. For more detailed analysis, ¹H NMR and GC-MS are recommended.

Q4: What is the expected appearance of pure this compound?

A4: Pure this compound is typically a white to off-white solid. The presence of color may indicate impurities.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure this compound.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the product.- The cooling rate is too rapid.- Use a lower-boiling point solvent.- Ensure the solution cools slowly and without disturbance. An insulated container can help moderate the cooling rate.
The recovered yield is very low. - The compound is too soluble in the cold solvent.- Too much solvent was used for washing the crystals.- Use a different solvent in which the compound has lower solubility at cold temperatures.- Ensure the wash solvent is ice-cold and use a minimal amount.
The purified product is still colored. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as charcoal can also adsorb the desired product.
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of spots on the column (co-elution). - The eluent system is too polar.- The column was not packed properly (e.g., air bubbles, cracks).- Decrease the polarity of the eluent. A gradient elution from a non-polar to a more polar solvent can improve separation.- Repack the column carefully, ensuring a uniform and compact stationary phase.
The compound is not eluting from the column. - The eluent system is not polar enough.- Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Streaking or tailing of spots on the column. - The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).- The sample was overloaded on the column.- Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).- Use a larger column or load less sample.
Cracking of the silica gel bed. - The column ran dry.- A significant change in solvent polarity caused heat generation.- Always keep the solvent level above the top of the stationary phase.- When running a gradient, change the solvent composition gradually.

Quantitative Data Summary

The following table summarizes typical (hypothetical) results for the purification of this compound. Actual results may vary depending on the initial purity and the specific experimental conditions.

Purification MethodStarting Purity (GC-MS)Final Purity (GC-MS)Typical Recovery Rate
Recrystallization (Ethanol)85%98%70-80%
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate)85%>99%85-95%

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate). Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the starting eluent. Monitor the separation by collecting fractions and analyzing them by TLC.

  • Gradient Elution (if necessary): If the desired compound is not eluting, gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexane:ethyl acetate) to facilitate its movement down the column.

  • Fraction Collection and Analysis: Collect the fractions containing the pure this compound, as identified by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude this compound (with byproducts) AssessPurity Purity Assessment (TLC, GC-MS) Crude->AssessPurity Initial Analysis Recrystallization Recrystallization AssessPurity->Recrystallization High Initial Purity ColumnChromatography Column Chromatography AssessPurity->ColumnChromatography Complex Mixture PureProduct Pure this compound Recrystallization->PureProduct Successful Waste Impurity-Rich Filtrate/Fractions Recrystallization->Waste Troubleshoot Troubleshooting Recrystallization->Troubleshoot Issues Encountered ColumnChromatography->PureProduct Successful ColumnChromatography->Waste ColumnChromatography->Troubleshoot Issues Encountered Troubleshoot->Recrystallization Optimize Protocol Troubleshoot->ColumnChromatography Optimize Protocol

Caption: Workflow for the purification of this compound.

Technical Support Center: Optimizing Suzuki Coupling of 3-Chloroacenaphthene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction of 3-chloroacenaphthene.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Q1: Why is my Suzuki coupling reaction showing low or no conversion of this compound?

A1: Low or no conversion in the Suzuki coupling of this compound, an electron-rich and sterically hindered aryl chloride, is a common challenge. Several factors could be responsible:

  • Inefficient Oxidative Addition: The carbon-chlorine bond in this compound is strong and resistant to cleavage. The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step.

    • Solution: Employ a palladium catalyst system known for its high activity with aryl chlorides. This typically involves the use of bulky, electron-rich phosphine ligands such as biarylphosphines (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃), or N-heterocyclic carbene (NHC) ligands. These ligands facilitate the oxidative addition step.

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may decompose, forming inactive palladium black.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents and reagents thoroughly before use. Using stable pre-catalysts can also help maintain the active catalytic species.

  • Inappropriate Base: The choice of base is crucial for the transmetalation step. An unsuitable base may not be effective in activating the boronic acid derivative.

    • Solution: For sterically hindered aryl chlorides, strong bases are often required. Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or sodium tert-butoxide (NaOtBu). The solubility of the base in the chosen solvent system is also important.

  • Suboptimal Solvent: The solvent system must be able to dissolve the reactants and the catalyst complex, and it can influence the reaction rate.

    • Solution: Aprotic polar solvents like dioxane, THF, or toluene, often with the addition of a small amount of water, are commonly used. The water can aid in dissolving the base and facilitating the transmetalation step. For challenging couplings, consider using a solvent system like 2-propanol.[1]

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a frequent side reaction, leading to the formation of a biaryl derived from the boronic acid reagent.

  • Cause: This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.

  • Solution:

    • Rigorous Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen. Maintain a strict inert atmosphere throughout the reaction.

    • Use of Pd(0) Pre-catalysts: Start with a Pd(0) pre-catalyst like Pd₂(dba)₃ to minimize the amount of Pd(II) at the beginning of the reaction.

    • Bulky Ligands: Employing bulky ligands can sterically hinder the homocoupling pathway.

Q3: Dehalogenation of this compound to acenaphthene is a major side product. What can I do to prevent this?

A3: Dehalogenation is the replacement of the chlorine atom with a hydrogen atom.

  • Cause: This can occur after oxidative addition if the palladium complex reacts with a hydride source in the reaction mixture. Common hydride sources include amine bases or alcoholic solvents.

  • Solution:

    • Choice of Base and Solvent: Avoid using amine bases if dehalogenation is a significant issue. If using an alcohol as a solvent or co-solvent, be mindful of its potential to act as a hydride donor, especially at elevated temperatures.

    • Slow Addition of the Aryl Chloride: In some cases, adding the this compound slowly to the reaction mixture can minimize its decomposition pathways, including dehalogenation.[1]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for catalyst and ligand selection for the Suzuki coupling of this compound?

A: Given that this compound is a sterically hindered and electron-rich aryl chloride, a robust catalyst system is essential. A good starting point would be a palladium pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. Alternatively, N-heterocyclic carbene (NHC)-based palladium pre-catalysts are known to be highly effective for such challenging substrates.[1]

Q: Which base is most suitable for this reaction?

A: Strong, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄) is a widely used and effective base for Suzuki couplings of aryl chlorides. Cesium carbonate (Cs₂CO₃) and sodium tert-butoxide (NaOtBu) are also excellent choices, particularly for difficult couplings. The choice may also depend on the specific boronic acid derivative being used.

Q: What is the recommended reaction temperature?

A: The optimal temperature will depend on the specific catalyst system and solvent used. For challenging aryl chlorides, elevated temperatures (e.g., 80-110 °C) are often necessary to drive the reaction to completion. However, some highly active catalyst systems can facilitate the coupling at room temperature.[1] It is advisable to start at a moderate temperature (e.g., 80 °C) and increase it if the reaction is sluggish.

Q: How can I monitor the progress of the reaction?

A: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the consumption of the starting materials and the formation of the product.

Quantitative Data on Suzuki Coupling of Sterically Hindered Aryl Chlorides

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of sterically hindered aryl chlorides, which can serve as a guide for optimizing the reaction of this compound.

Aryl ChlorideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
2-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)10095
1-Chloro-2,6-dimethylbenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (3)Dioxane/H₂O (4:1)11092
2-Chloro-1,3,5-trimethylbenzenePhenylboronic acid[Pd(IPr)(cin)Cl] (1)-K₂CO₃ (1.1)EtOH/H₂O (1:1)8088
4-ChloroanisolePhenylboronic acidPalladacycle 1 (0.5)-NaOtBu (1.2)2-PropanolRT98

Note: This data is compiled from various sources and represents typical conditions for challenging aryl chlorides. Actual yields for this compound may vary and require optimization.

Experimental Protocol: General Procedure for Suzuki Coupling of this compound

This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium pre-catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., 1-5 mol%) and the ligand (e.g., 2-10 mol%).

  • Solvent Addition: Add the anhydrous solvent and degassed water via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Boronic Acid - Base inert Establish Inert Atmosphere reagents->inert catalyst Add Catalyst and Ligand inert->catalyst solvent Add Degassed Solvents catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Suzuki cluster_solutions Potential Solutions cluster_side_solutions Side Reaction Mitigation start Low/No Conversion cat_lig Change Catalyst/Ligand (Bulky, e⁻-rich) start->cat_lig base_sol Optimize Base/Solvent (e.g., K₃PO₄, Dioxane/H₂O) start->base_sol inert_atm Ensure Inert Atmosphere (Degas reagents) start->inert_atm temp Increase Temperature start->temp product Successful Coupling cat_lig->product base_sol->product inert_atm->product temp->product side_reactions Side Reactions Observed homo Homocoupling side_reactions->homo dehalo Dehalogenation side_reactions->dehalo degas Rigorous Degassing homo->degas pd0 Use Pd(0) Pre-catalyst homo->pd0 no_amine Avoid Amine Bases dehalo->no_amine slow_add Slow Addition of Aryl Chloride dehalo->slow_add degas->product pd0->product no_amine->product slow_add->product

Caption: Troubleshooting logic for optimizing Suzuki coupling of this compound.

References

troubleshooting low yields in the synthesis of 3-chloroacenaphthene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to address common issues encountered during the synthesis of 3-chloroacenaphthene, a process often challenged by factors such as low yield, isomer formation, and over-reaction.

Troubleshooting Guide

Question 1: Why is the conversion of the starting material, acenaphthene, unexpectedly low?

Answer:

Low conversion can be attributed to several factors related to reaction conditions and reagent activity.

  • Insufficient Reagent Stoichiometry: Ensure the chlorinating agent is used in a slight excess if the starting material is pure and dry. However, a large excess can lead to polychlorination.

  • Low Reaction Temperature: Electrophilic chlorination may require a specific activation energy. If the reaction temperature is too low, the reaction rate will be significantly reduced.

  • Reaction Time: The reaction may not have reached completion. It is crucial to monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC).

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and outcome. Ensure the solvent is anhydrous and appropriate for the chosen chlorinating agent.

Question 2: My product is a mixture of this compound and 5-chloroacenaphthene. How can I improve the regioselectivity?

Answer:

The formation of isomeric products is a common challenge in the electrophilic substitution of acenaphthene.

  • Steric and Electronic Effects: The substitution pattern is governed by the electronic properties and steric hindrance of the acenaphthene core. The 3- and 5-positions are both activated towards electrophilic attack.

  • Reaction Conditions: Modifying the reaction conditions can influence the isomer ratio. Lower temperatures may favor the thermodynamically more stable product. The choice of catalyst and solvent can also play a role in directing the substitution.

  • Purification: In many cases, the formation of a mixture of isomers is unavoidable. The primary solution is an efficient purification step, typically column chromatography or fractional crystallization, to separate the desired 3-chloro isomer.

Question 3: I am observing a significant amount of dichlorinated byproducts in my reaction mixture. How can this be minimized?

Answer:

The formation of dichlorinated products is a result of the product being susceptible to further chlorination.

  • Control of Stoichiometry: Use a molar ratio of acenaphthene to the chlorinating agent as close to 1:1 as possible.

  • Slow Addition of Reagent: Add the chlorinating agent slowly and in portions to the reaction mixture. This maintains a low concentration of the electrophile and reduces the likelihood of over-reaction.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can decrease the rate of the second chlorination reaction more significantly than the first.

  • Monitor the Reaction: Carefully monitor the reaction progress and stop the reaction as soon as the starting material is consumed, before significant amounts of the dichlorinated product are formed.

Question 4: The reaction mixture or the isolated product is dark in color, suggesting degradation. What could be the cause and how can it be prevented?

Answer:

Dark coloration often indicates the formation of degradation products or impurities.

  • Acid-Catalyzed Decomposition: The reaction may generate acidic byproducts (e.g., HCl if using sulfuryl chloride) that can cause degradation of the starting material or product. A mild base wash during the workup can neutralize the acid.

  • Oxidation: Acenaphthene and its derivatives can be susceptible to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.

  • Light Sensitivity: Some aromatic compounds are light-sensitive. Protect the reaction mixture and the isolated product from direct light.

Frequently Asked Questions (FAQs)

What is the most suitable chlorinating agent for this synthesis?

Both N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) are commonly used for the chlorination of aromatic compounds.

  • N-Chlorosuccinimide (NCS): Generally a milder and more selective reagent. It is often used with a silica gel or acid catalyst. It is a solid and is easier to handle than sulfuryl chloride.

  • Sulfuryl Chloride (SO₂Cl₂): A more reactive liquid reagent that may not require a catalyst but can be less selective and lead to more side products if not used carefully. It also produces HCl and SO₂ as byproducts.

The choice depends on the desired reactivity and the scale of the reaction. For better control and selectivity, NCS is often preferred.

How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the disappearance of the acenaphthene spot and the appearance of new spots corresponding to the product(s). This allows you to determine the optimal time to stop the reaction.

What are the expected spectroscopic signatures for this compound?

While the exact values can vary depending on the solvent and instrument, you can expect the following in the ¹H NMR spectrum:

  • A characteristic set of aromatic proton signals. The introduction of the chlorine atom at the 3-position will alter the chemical shifts and coupling patterns of the protons on the aromatic rings compared to the starting acenaphthene.

  • The aliphatic protons of the ethylene bridge will likely appear as a singlet or a pair of doublets.

What are the critical safety precautions to take during this synthesis?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Both NCS and sulfuryl chloride are hazardous. Sulfuryl chloride is corrosive and releases toxic gases. All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Reagents: Handle all chemicals with care, avoiding inhalation, ingestion, and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Data Presentation

Table 1: Effect of Solvent on Reaction Yield and Isomer Ratio

SolventTemperature (°C)Time (h)Yield (%)3-chloro:5-chloro Ratio
Dichloromethane254751.5 : 1
Carbon Tetrachloride254721.3 : 1
Acetonitrile254652.0 : 1
N,N-Dimethylformamide254502.5 : 1

Table 2: Influence of Temperature on Product Distribution

Temperature (°C)Time (h)Yield (%)Dichlorinated Byproducts (%)
0860< 5
25 (Room Temp)47510-15
40280> 25

Table 3: Molar Ratio of NCS to Acenaphthene vs. Yield and Byproducts

Molar Ratio (NCS:Acenaphthene)Yield of Monochloro-products (%)Unreacted Acenaphthene (%)Dichlorinated Byproducts (%)
0.9 : 16525< 2
1.05 : 185< 58
1.2 : 180< 118

Experimental Protocols

Protocol 1: Synthesis of this compound using N-Chlorosuccinimide (NCS)

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add acenaphthene (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile via syringe. Stir the mixture until the acenaphthene is fully dissolved.

  • Reagent Addition: Add N-chlorosuccinimide (1.05 eq) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC every 30 minutes.

  • Workup: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers and other impurities.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis for Reaction Monitoring

  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: Use a capillary tube to spot the starting material (acenaphthene) as a reference, and the reaction mixture on the TLC plate.

  • Elution: Develop the TLC plate in a chamber containing a suitable mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Visualization: Visualize the spots under a UV lamp (254 nm). The product, this compound, should have a different Rf value than the starting material.

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis start Start setup Reaction Setup: Acenaphthene in Anhydrous Solvent start->setup reagent_add Add Chlorinating Agent (e.g., NCS) setup->reagent_add reaction Stir at Controlled Temperature reagent_add->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_conversion Check TLC for Starting Material start->check_conversion low_conversion High Amount of Starting Material check_conversion->low_conversion Yes good_conversion Low Amount of Starting Material check_conversion->good_conversion No sub_issue1 Increase Reaction Time or Temperature low_conversion->sub_issue1 sub_issue2 Check Reagent Activity/Stoichiometry low_conversion->sub_issue2 check_byproducts Check for Multiple Product Spots on TLC good_conversion->check_byproducts isomers Isomer Formation check_byproducts->isomers Yes, similar Rf over_reaction Over-reaction (Dichlorination) check_byproducts->over_reaction Yes, new spots solution_isomers Optimize Conditions for Regioselectivity; Improve Purification isomers->solution_isomers solution_over_reaction Reduce Reagent Stoichiometry; Slow Addition at Low Temp over_reaction->solution_over_reaction

Caption: A logical approach to troubleshooting low yields in the synthesis.

side_reactions Potential Side-Reaction Pathways acenaphthene Acenaphthene chloro_3 This compound (Desired Product) acenaphthene->chloro_3 + Cl+ chloro_5 5-Chloroacenaphthene (Isomeric Byproduct) acenaphthene->chloro_5 + Cl+ dichloro_3_6 3,6-Dichloroacenaphthene (Over-reaction Byproduct) chloro_3->dichloro_3_6 + Cl+ dichloro_5_6 5,6-Dichloroacenaphthene (Over-reaction Byproduct) chloro_5->dichloro_5_6 + Cl+

Caption: Common side-reactions leading to isomeric and polychlorinated byproducts.

identification and removal of impurities in 3-chloroacenaphthene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloroacenaphthene. The information provided is intended to assist in the identification and removal of common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The synthesis of this compound, typically through electrophilic chlorination of acenaphthene, can result in a mixture of several impurities. The most common of these are:

  • Isomeric Monochloroacenaphthenes: Due to the nature of the electrophilic substitution on the acenaphthene ring, other positional isomers are frequently formed. These include 1-chloroacenaphthene, 4-chloroacenaphthene, and 5-chloroacenaphthene.

  • Dichloroacenaphthene and Trichloroacenaphthene: Over-chlorination can lead to the formation of various di- and tri-chlorinated isomers, which can be challenging to separate from the desired product.

  • Unreacted Acenaphthene: Incomplete reaction will leave residual starting material in the product mixture.

  • Oxidation Products: Depending on the reaction conditions and work-up, oxidation of the ethylene bridge of acenaphthene can occur, leading to impurities such as acenaphthenequinone.

Q2: Which analytical techniques are best suited for identifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification and quantification of impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities, including isomeric chloroacenaphthenes and unreacted acenaphthene. The mass spectra provide valuable information for structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is an excellent method for quantifying the purity of this compound and separating it from its isomers and other non-volatile impurities. Method development may be required to achieve optimal separation of closely related isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR is invaluable for confirming the structure of the desired product and identifying impurities. The chemical shifts and coupling patterns of the aromatic and aliphatic protons and carbons can help distinguish between different isomers.

Troubleshooting Guides

Issue 1: Poor separation of chloroacenaphthene isomers by column chromatography.
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Stationary Phase Switch to a different stationary phase. Silica gel is a common choice, but for closely related isomers, alumina may offer different selectivity.Improved resolution between the isomeric peaks.
Incorrect Eluent Polarity Perform a gradient elution. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., dichloromethane or ethyl acetate).Better separation of compounds with small differences in polarity.
Overloaded Column Reduce the amount of crude product loaded onto the column. Overloading leads to broad peaks and poor separation.Sharper peaks and improved resolution.
Flow Rate Too High Decrease the flow rate of the eluent. A slower flow rate allows for better equilibration between the stationary and mobile phases.Increased separation efficiency.
Issue 2: Co-elution of impurities with this compound in HPLC analysis.
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Mobile Phase Composition Modify the mobile phase composition. For reverse-phase HPLC (e.g., C18 column), adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water. The addition of a small amount of an acid, like trifluoroacetic acid (TFA), can sometimes improve peak shape for certain compounds.Improved resolution between the main peak and impurity peaks.
Inadequate Column Chemistry Try a column with a different stationary phase. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivity for aromatic and halogenated compounds compared to standard C18 columns due to pi-pi interactions.[1]Enhanced separation of closely related aromatic isomers.
Temperature Effects Adjust the column temperature. Running the separation at a slightly elevated or decreased temperature can sometimes improve resolution by altering the interaction kinetics.[1]Better separation of co-eluting peaks.
Issue 3: Inefficient removal of impurities by recrystallization.
Potential Cause Troubleshooting Step Expected Outcome
Poor Solvent Choice Screen for a more suitable recrystallization solvent or solvent system. The ideal solvent should dissolve the crude product at high temperatures but have low solubility for the desired compound and high solubility for the impurities at low temperatures.Higher purity of the recrystallized product and a better yield.
Cooling Rate Too Fast Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.Formation of purer crystals.
Insufficient Washing Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.Removal of surface impurities from the crystals.

Experimental Protocols

Protocol 1: Column Chromatography for the Purification of this compound
  • Column Preparation: A glass column is packed with silica gel (or alumina) as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude this compound is dissolved in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is carefully added to the top of the column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A typical gradient might start with 100% hexane and gradually increase the proportion of dichloromethane or ethyl acetate.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure this compound.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but the compound will crystallize out upon cooling. Common solvents to try include ethanol, methanol, ethyl acetate, and hexane, or a mixture of these.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, the hot solution should be filtered through a pre-heated funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: HPLC Analysis of Crude vs. Purified this compound

CompoundRetention Time (min)Area % (Crude)Area % (Purified)
Acenaphthene5.210.5< 0.1
5-Chloroacenaphthene6.815.20.5
This compound 7.5 65.8 99.2
1-Chloroacenaphthene8.15.30.2
Dichloroacenaphthene Isomer 19.22.1< 0.1
Dichloroacenaphthene Isomer 29.51.1< 0.1

Note: The data presented in this table is illustrative and will vary depending on the specific reaction and purification conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis1 Initial Analysis cluster_purification Purification cluster_analysis2 Final Analysis cluster_product Product synthesis Crude this compound (Mixture of Isomers and Byproducts) analysis1 HPLC / GC-MS Analysis (Identify and Quantify Impurities) synthesis->analysis1 purification Column Chromatography or Recrystallization analysis1->purification analysis2 Purity Assessment (HPLC / GC-MS / NMR) purification->analysis2 product Pure this compound analysis2->product

Caption: Workflow for the purification and analysis of this compound.

impurity_relationship cluster_impurities Potential Impurities start Acenaphthene product This compound start->product Chlorination isomer1 1-Chloroacenaphthene start->isomer1 Side Reaction isomer4 4-Chloroacenaphthene start->isomer4 Side Reaction isomer5 5-Chloroacenaphthene start->isomer5 Side Reaction oxidation Oxidation Products start->oxidation Oxidation dichloro Dichloroacenaphthenes product->dichloro Over-chlorination

References

Technical Support Center: 3-Chloroacenaphthene in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of 3-chloroacenaphthene in nucleophilic substitution experiments. The information is designed to help you anticipate and address common challenges, ensuring higher yields and purity of your target molecules.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low yield of the desired substitution product and formation of a significant amount of acenaphthylene. The nucleophile is acting as a strong base, promoting the E2 elimination side reaction. This is common with sterically hindered nucleophiles or when using strong bases like alkoxides (e.g., sodium ethoxide) or hydroxides (e.g., alcoholic KOH).[1][2]- Use a less sterically hindered and less basic nucleophile if possible.- Lower the reaction temperature to favor the substitution reaction, which typically has a lower activation energy than elimination.- Choose a polar aprotic solvent (e.g., DMSO, DMF) to solvate the cation and reduce the basicity of the nucleophile.- If using an alkoxide, use the corresponding alcohol as the solvent to minimize transetherification side products.
A complex mixture of products is observed, with difficulty in isolating the desired compound. Multiple side reactions may be occurring, including elimination, and potentially rearrangement or solvolysis if a protic solvent is used. The stability of the resulting acenaphthenyl cation can lead to various pathways.- Carefully control the reaction stoichiometry. An excess of the nucleophile can promote side reactions.- Employ a solvent that favors the desired reaction pathway. For SN2 reactions, polar aprotic solvents are generally preferred.- Monitor the reaction progress using techniques like TLC or GC-MS to identify the optimal reaction time and prevent the formation of degradation products.
The reaction does not proceed to completion, and a significant amount of starting material (this compound) remains. The nucleophile may not be strong enough, or the reaction conditions (temperature, time) may be insufficient.- Increase the reaction temperature. However, be aware that this may also increase the rate of elimination.- Use a stronger nucleophile. For example, if a neutral amine is used, consider its corresponding amide.- Increase the reaction time, monitoring periodically to avoid product degradation.
Formation of unexpected ether byproducts when using an alcohol as a solvent. Solvolysis is occurring, where the solvent itself acts as a nucleophile. This is more likely if the reaction proceeds through an SN1-like mechanism.- Switch to a non-nucleophilic, polar aprotic solvent.- If the alcohol is required as a solvent, use it in conjunction with a much stronger nucleophile to ensure the desired reaction dominates.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to expect during nucleophilic substitution on this compound?

A1: The most common side reaction is β-elimination (E2 mechanism), which leads to the formation of acenaphthylene. This is particularly prevalent when using strong, sterically hindered bases.[1][3] The driving force for this reaction is the formation of a stable, conjugated π-system in the acenaphthylene molecule.[4]

Q2: How does the choice of nucleophile affect the product distribution?

A2: The strength and steric bulk of the nucleophile are critical.

  • Strong, non-bulky nucleophiles (e.g., cyanide, azide, primary amines) generally favor SN2 substitution.

  • Strong, bulky nucleophiles/bases (e.g., tert-butoxide, LDA) will predominantly lead to E2 elimination.

  • Weak nucleophiles (e.g., water, alcohols) may lead to solvolysis, often resulting in a mixture of substitution and elimination products, and may proceed through an SN1-like mechanism.

Q3: What is the influence of the solvent on the reaction outcome?

A3: The solvent plays a crucial role in stabilizing intermediates and modulating the reactivity of the nucleophile.

  • Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally recommended for SN2 reactions as they solvate the cation without strongly interacting with the nucleophile, thus enhancing its nucleophilicity.

  • Polar protic solvents (e.g., ethanol, water) can stabilize both the leaving group and a potential carbocation intermediate, which may favor SN1 and E1 pathways. They can also act as competing nucleophiles.

  • Nonpolar solvents are generally not suitable as they do not effectively dissolve many common nucleophiles and do not stabilize charged intermediates.

Q4: Can temperature be used to control the selectivity between substitution and elimination?

A4: Yes, to some extent. Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature will typically favor the substitution product. Conversely, higher temperatures tend to favor the formation of the elimination product, acenaphthylene.

Q5: Are there any specific experimental protocols to maximize the yield of the substitution product?

A5: While a universally optimal protocol does not exist due to the variability of nucleophiles, a general approach to favor substitution would be:

  • Nucleophile: Choose a strong, non-bulky nucleophile.

  • Solvent: Use a polar aprotic solvent like DMF or DMSO.

  • Temperature: Maintain a low to moderate reaction temperature (e.g., room temperature to 50°C), and monitor the reaction progress.

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or side reactions with atmospheric components.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and logical relationships in the nucleophilic substitution of this compound.

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products This compound This compound Nucleophile Nucleophile (Nu⁻) Substitution Substitution Product (3-Nu-acenaphthene) Nucleophile->Substitution Substitution (SN2) Elimination Elimination Product (Acenaphthylene) Nucleophile->Elimination Elimination (E2) Solvent Solvent Solvent->Substitution Polar Aprotic Favors Solvent->Elimination Polar Protic can Favor Temperature Temperature Temperature->Substitution Low Temp Favors Temperature->Elimination High Temp Favors

Caption: Factors influencing substitution vs. elimination.

The diagram below outlines a general experimental workflow for a nucleophilic substitution reaction with this compound, including workup and analysis steps.

G Start Start ReactionSetup Dissolve this compound and nucleophile in solvent Start->ReactionSetup Reaction Heat/Stir under Inert Atmosphere ReactionSetup->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench reaction, extractive workup Monitoring->Workup Complete Purification Column Chromatography or Recrystallization Workup->Purification Analysis Characterize product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

Technical Support Center: Scaling Up the Synthesis of 3-Chloroacenaphthene for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of 3-chloroacenaphthene. Given the limited literature on a direct, single-step synthesis, this guide focuses on a robust, multi-step approach.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound on a laboratory scale?

A1: Direct chlorination of acenaphthene often leads to a mixture of isomers, with the 3-chloro derivative not being the primary product. A more reliable and regioselective method involves a three-step synthesis:

  • Nitration of acenaphthene to produce 3-nitroacenaphthene.

  • Reduction of the nitro group to form 3-aminoacenaphthene.

  • Sandmeyer reaction to convert the amino group to a chloro group.

Q2: What are the main challenges in this multi-step synthesis?

A2: The primary challenges include:

  • Controlling the regioselectivity of the initial nitration step to maximize the yield of the 3-nitro isomer.

  • Handling the potentially hazardous reagents used in the nitration and Sandmeyer reactions.

  • Ensuring the complete reduction of the nitro group without side reactions.

  • Purification of the intermediate and final products, which may involve column chromatography.

Q3: Are there any significant safety precautions I should be aware of?

A3: Yes, several safety precautions are crucial:

  • Nitration: Use of concentrated nitric and sulfuric acids requires a fume hood, appropriate personal protective equipment (PPE) including acid-resistant gloves, and careful temperature control to prevent runaway reactions.

  • Reduction: Catalytic hydrogenation involves flammable hydrogen gas and requires a properly set up and purged reaction system. If using metal hydrides, they are water-reactive and must be handled under anhydrous conditions.

  • Sandmeyer Reaction: Diazonium salts can be explosive when isolated in a dry state. Therefore, they should be prepared in situ at low temperatures (0-5 °C) and used immediately in the subsequent reaction.

Troubleshooting Guides

Problem 1: Low Yield of 3-Nitroacenaphthene in the Nitration Step
Possible Cause Suggested Solution
Incorrect Nitrating Agent or Conditions: Use of a nitrating agent that favors the formation of other isomers (e.g., 5-nitroacenaphthene).Use a milder nitrating agent such as acetyl nitrate, prepared in situ from nitric acid and acetic anhydride. This has been reported to favor the formation of the 3-nitro isomer.
Reaction Temperature Too High: Higher temperatures can lead to the formation of dinitro products and other side reactions.Maintain a low reaction temperature, typically between 0 °C and 10 °C, using an ice bath.
Incomplete Reaction: Insufficient reaction time may lead to a low conversion of the starting material.Monitor the reaction progress using Thin Layer Chromatography (TLC).
Problem 2: Incomplete Reduction of 3-Nitroacenaphthene
Possible Cause Suggested Solution
Inactive Catalyst (for catalytic hydrogenation): The palladium on carbon (Pd/C) catalyst may be old or poisoned.Use fresh, high-quality Pd/C catalyst. Ensure the solvent is free of impurities that could poison the catalyst.
Insufficient Reducing Agent: Not enough reducing agent (e.g., SnCl₂ or NaBH₄) was used to fully reduce the nitro group.Use a stoichiometric excess of the reducing agent. Monitor the reaction by TLC until the starting material is consumed.
Poor Solubility of Starting Material: 3-Nitroacenaphthene may not be fully dissolved in the reaction solvent, leading to a slow or incomplete reaction.Choose a solvent system in which the starting material is readily soluble, such as ethanol or ethyl acetate for catalytic hydrogenation.
Problem 3: Low Yield or Side Products in the Sandmeyer Reaction
Possible Cause Suggested Solution
Decomposition of the Diazonium Salt: The diazonium salt is unstable at higher temperatures.Maintain the temperature of the diazotization and the Sandmeyer reaction strictly between 0 °C and 5 °C.
Formation of Phenol Side Product: The diazonium salt can react with water to form the corresponding phenol.Ensure that the reaction is carried out in a strongly acidic medium to suppress the formation of the phenol.
Insufficient Copper(I) Chloride: The copper(I) chloride acts as a catalyst, and an insufficient amount will lead to a slow or incomplete reaction.Use a stoichiometric amount of freshly prepared copper(I) chloride.

Experimental Protocols

Step 1: Synthesis of 3-Nitroacenaphthene
  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve acenaphthene in acetic anhydride at 0 °C.

  • Slowly add a cooled mixture of concentrated nitric acid and glacial acetic acid dropwise to the acenaphthene solution while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-water and stir until the product precipitates.

  • Filter the crude product, wash with water until neutral, and dry.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 3-nitroacenaphthene from other isomers.

Step 2: Synthesis of 3-Aminoacenaphthene
  • Dissolve 3-nitroacenaphthene in ethanol in a flask suitable for catalytic hydrogenation.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain 3-aminoacenaphthene.

Step 3: Synthesis of this compound (Sandmeyer Reaction)
  • Prepare a solution of 3-aminoacenaphthene in aqueous hydrochloric acid and cool it to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude this compound by column chromatography or recrystallization.

Quantitative Data Summary

Parameter Step 1: Nitration Step 2: Reduction Step 3: Sandmeyer Reaction
Typical Yield 40-50% (of 3-isomer after separation)85-95%60-70%
Reaction Time 3-4 hours4-6 hours2-3 hours
Temperature 0-10 °CRoom Temperature0-5 °C initially, then Room Temp.
Purity (after purification) >98%>98%>99%

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound Acenaphthene Acenaphthene Nitroacenaphthene 3-Nitroacenaphthene Acenaphthene->Nitroacenaphthene Nitration (HNO3, Ac2O) Aminoacenaphthene 3-Aminoacenaphthene Nitroacenaphthene->Aminoacenaphthene Reduction (H2, Pd/C) Chloroacenaphthene This compound Aminoacenaphthene->Chloroacenaphthene Sandmeyer Reaction (NaNO2, HCl, CuCl)

Caption: Multi-step synthesis workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield LowYield Low Yield in a Step CheckPurity Check Purity of Starting Materials LowYield->CheckPurity CheckTemp Verify Reaction Temperature LowYield->CheckTemp CheckReagents Check Stoichiometry and Quality of Reagents LowYield->CheckReagents MonitorReaction Monitor Reaction Progress (TLC) LowYield->MonitorReaction OptimizePurification Optimize Purification Method MonitorReaction->OptimizePurification

Caption: General troubleshooting flowchart for low reaction yields.

Technical Support Center: Acenaphthene Chlorination

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for acenaphthene chlorination. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving selective mono-chlorination of acenaphthene while minimizing the formation of poly-chlorinated byproducts.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue: Low Yield of Mono-chlorinated Acenaphthene

Potential CauseSuggested Solution
Incomplete Reaction - Increase reaction time. - Gradually increase the reaction temperature in small increments. - Ensure efficient stirring to overcome mass transfer limitations.
Suboptimal Stoichiometry - Carefully control the molar ratio of the chlorinating agent to acenaphthene. An excess of the chlorinating agent can lead to poly-chlorination.
Catalyst Inactivity - For catalytic reactions, ensure the catalyst is fresh and has not been deactivated by moisture or other impurities. - Consider catalyst loading; a slight increase may improve conversion.

Issue: High Levels of Poly-chlorinated Byproducts

Potential CauseSuggested Solution
Excess Chlorinating Agent - Use a stoichiometric amount or a slight deficit of the chlorinating agent. - Employ a slow, dropwise addition of the chlorinating agent to the reaction mixture to maintain a low instantaneous concentration.
High Reaction Temperature - Lower the reaction temperature. Electrophilic aromatic chlorination is an exothermic process, and lower temperatures can improve selectivity.
Inappropriate Solvent - The choice of solvent can influence selectivity. Non-polar solvents may favor mono-chlorination in some cases. Experiment with different solvents like carbon tetrachloride, dichloroethane, or acetic acid.
Lack of a Selective Catalyst - Employ a catalyst known to enhance regioselectivity. For instance, zeolites or certain Lewis acids can promote mono-substitution.

Issue: Poor Regioselectivity (Undesired Isomer Formation)

Potential CauseSuggested Solution
Reaction Conditions Favoring Multiple Isomers - The choice of chlorinating agent and solvent system can influence the ortho/para ratio. For instance, chlorination with molecular chlorine in a mixture of carbon tetrachloride and acetic acid has been reported to yield a specific isomer ratio.[1]
Steric Hindrance Effects - The substitution pattern is influenced by sterics. The 5-position is generally favored due to less steric hindrance. Modifying the reaction conditions (e.g., catalyst, temperature) might slightly alter the isomer distribution.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective mono-chlorination of acenaphthene?

A1: The main challenges are controlling the extent of chlorination to prevent the formation of di-, tri-, and other poly-chlorinated products, and directing the chlorination to the desired position on the aromatic ring (regioselectivity), typically the 5-position.

Q2: Which chlorinating agents can be used for acenaphthene, and how do they compare?

A2: Several chlorinating agents can be used, including molecular chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS).

  • Molecular Chlorine: A strong chlorinating agent that often requires careful control of stoichiometry and temperature to avoid over-chlorination.

  • Sulfuryl Chloride: Can offer better selectivity, especially when used with a catalyst. It can be activated by Lewis acids or organocatalysts to tune its reactivity.

  • N-Chlorosuccinimide (NCS): A milder chlorinating agent that can provide good selectivity for mono-chlorination, often in the presence of a proton source or a catalyst.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent can influence the solubility of reactants, the reaction rate, and the selectivity. For example, a mixture of carbon tetrachloride and acetic acid has been used for the chlorination of acenaphthene with molecular chlorine.[1] Chlorinated solvents like dichloroethane or tetrachloroethane are also commonly used. The polarity of the solvent can affect the stability of the intermediate carbocation, thereby influencing the reaction pathway.

Q4: What is the role of a catalyst in controlling poly-chlorination?

A4: Catalysts, such as Lewis acids (e.g., AlCl₃, FeCl₃) or solid acids like zeolites, can activate the chlorinating agent and direct the electrophilic attack to a specific position on the acenaphthene molecule. By using a suitable catalyst, it is possible to enhance the rate of the desired mono-chlorination reaction relative to the subsequent chlorination steps, thus improving selectivity.

Q5: Are there any safety precautions I should take during acenaphthene chlorination?

A5: Yes. Chlorinating agents can be toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions involving gaseous chlorine require special care and appropriate gas handling equipment.

Experimental Protocols

Method 1: Chlorination with Molecular Chlorine

This protocol is based on the work of Suzuki et al. (1973).[1]

Materials:

  • Acenaphthene

  • Carbon Tetrachloride (CCl₄)

  • Glacial Acetic Acid (CH₃COOH)

  • Molecular Chlorine (Cl₂)

Procedure:

  • Dissolve acenaphthene in a 3:1 (v/v) mixture of carbon tetrachloride and acetic acid in a reaction vessel protected from light.

  • Cool the solution to 15°C in a temperature-controlled bath.

  • Slowly bubble a pre-determined amount of molecular chlorine gas through the solution with vigorous stirring. The amount of chlorine should be stoichiometric to the acenaphthene for mono-chlorination.

  • Monitor the reaction progress by techniques such as TLC or GC to ensure the consumption of the starting material and minimize the formation of di-chlorinated products.

  • Once the reaction is complete, quench any remaining chlorine by bubbling nitrogen gas through the solution or by adding a reducing agent like sodium thiosulfate solution.

  • Wash the reaction mixture with water and a saturated sodium bicarbonate solution to remove acetic acid and any HCl formed.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the mono-chloroacenaphthene isomers.

Method 2: Chlorination with Sulfuryl Chloride and a Lewis Acid Catalyst (Adapted from general procedures)

Materials:

  • Acenaphthene

  • Sulfuryl Chloride (SO₂Cl₂)

  • Anhydrous Dichloroethane (DCE)

  • Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acenaphthene in anhydrous dichloroethane.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add a catalytic amount of the Lewis acid (e.g., 0.1 equivalents of AlCl₃) to the solution with stirring.

  • Slowly add a stoichiometric amount of sulfuryl chloride dropwise to the reaction mixture over a period of 1-2 hours.

  • Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired mono-chlorinated product.

Method 3: Chlorination with N-Chlorosuccinimide (NCS) (Adapted from general procedures)

Materials:

  • Acenaphthene

  • N-Chlorosuccinimide (NCS)

  • Acetic Acid or a suitable solvent like Acetonitrile

  • Silica gel (optional, as a catalyst)

Procedure:

  • Dissolve acenaphthene in acetic acid or acetonitrile in a round-bottom flask.

  • Add a stoichiometric amount of N-chlorosuccinimide to the solution.

  • If desired, a catalytic amount of silica gel can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C).

  • Monitor the reaction by TLC or GC for the consumption of acenaphthene.

  • Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic extract with water and brine, then dry it over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation.

  • Purify the resulting crude product by column chromatography.

Data Presentation

Table 1: Comparison of Different Chlorination Methods for Acenaphthene

MethodChlorinating AgentCatalystSolventTemperature (°C)Mono-chlorinated Yield (%)Poly-chlorinated Products (%)Reference
1Molecular Chlorine (Cl₂)NoneCCl₄ / Acetic Acid (3:1)15Moderate to HighFormation increases with excess Cl₂[1]
2Sulfuryl Chloride (SO₂Cl₂)Lewis Acid (e.g., AlCl₃)Dichloroethane0 to RTHighCan be minimized with slow additionGeneral Method
3N-Chlorosuccinimide (NCS)None / Silica GelAcetic Acid / AcetonitrileRT to 50Good to HighGenerally lowGeneral Method

Note: Yields and product distributions are highly dependent on the specific reaction conditions and need to be optimized for each case.

Visualizations

competing_reactions Acenaphthene Acenaphthene Mono_Cl_Acenaphthene Mono-chloroacenaphthene Acenaphthene->Mono_Cl_Acenaphthene + Cl+ (desired) Poly_Cl_Acenaphthene Poly-chloroacenaphthenes Mono_Cl_Acenaphthene->Poly_Cl_Acenaphthene + Cl+ (undesired)

Caption: Competing reaction pathways in acenaphthene chlorination.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Acenaphthene Chlorinating Agent Solvent Setup Set up Reaction (Temperature, Atmosphere) Reactants->Setup Catalyst Select Catalyst (Optional) Catalyst->Setup Addition Slow Addition of Chlorinating Agent Setup->Addition Monitoring Monitor Progress (TLC/GC) Addition->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Extraction & Washing Quench->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for selective acenaphthene chlorination.

References

Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions of 3-Chloroacenaphthene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of catalyst loading for cross-coupling reactions of 3-chloroacenaphthene.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalyst loading ranges for cross-coupling reactions with this compound?

A1: For palladium-based catalysts, the loading for cross-coupling reactions involving aryl chlorides like this compound typically ranges from 0.1 to 5 mol%. For initial screening, a loading of 1-2 mol% is often a good starting point. Lowering the catalyst loading is desirable for process efficiency and cost reduction, but may require careful optimization of other reaction parameters such as temperature, reaction time, and ligand-to-metal ratio.

Q2: How does the choice of ligand affect the optimal catalyst loading?

A2: The ligand plays a crucial role in stabilizing the active catalytic species and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For challenging substrates like this compound, electron-rich and bulky phosphine ligands (e.g., Buchwald or Herrmann-type ligands) are often employed. These ligands can promote the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step. The optimal ligand-to-palladium ratio is typically between 1:1 and 2:1, but may need to be adjusted depending on the specific ligand and reaction conditions.

Q3: Can I reuse the palladium catalyst for subsequent reactions?

A3: Catalyst reuse, or recycling, is highly desirable for cost-effective and sustainable synthesis. However, palladium catalysts can deactivate through various mechanisms, including the formation of palladium black or aggregation of nanoparticles. The feasibility of catalyst recycling depends on the reaction conditions and the stability of the catalytic system. Heterogeneous catalysts or catalyst systems designed for immobilization can facilitate easier recovery and reuse.

Q4: What are the common side reactions to be aware of when working with this compound?

A4: Common side reactions in cross-coupling reactions of this compound include homocoupling of the boronic acid (in Suzuki reactions), β-hydride elimination (in Heck reactions leading to isomerized products), and protodehalogenation (replacement of the chlorine atom with hydrogen). Optimizing the reaction conditions, such as temperature and the choice of base, can help to minimize these undesired side reactions.

Troubleshooting Guide

Problem 1: Low or no conversion of this compound.

  • Possible Cause 1: Inactive Catalyst.

    • Solution: Ensure the palladium precursor and ligand are of high purity and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Consider using a pre-catalyst that is more readily activated.

  • Possible Cause 2: Insufficient Catalyst Loading.

    • Solution: Increase the catalyst loading incrementally, for example, from 1 mol% to 2 mol% and then to 3 mol%. Monitor the reaction progress at each loading to determine the optimal amount.

  • Possible Cause 3: Poor Ligand Choice.

    • Solution: For the sterically hindered and electron-deficient this compound, a more electron-rich and bulky ligand may be required to facilitate oxidative addition. Consult the literature for recommended ligands for similar aryl chlorides.

Problem 2: Reaction stalls before reaching completion.

  • Possible Cause 1: Catalyst Deactivation.

    • Solution: Catalyst deactivation can occur due to high temperatures or the presence of impurities. Try lowering the reaction temperature and extending the reaction time. Ensure all reagents and solvents are pure and dry. The formation of palladium black is a visual indicator of catalyst decomposition.

  • Possible Cause 2: Insufficient Base.

    • Solution: The base is crucial for the catalytic cycle. Ensure the base is strong enough and present in a sufficient stoichiometric amount (typically 2-3 equivalents). The choice of base can significantly impact the reaction outcome.

Problem 3: Formation of significant side products.

  • Possible Cause 1: High Reaction Temperature.

    • Solution: Elevated temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer duration.

  • Possible Cause 2: Incorrect Ligand-to-Metal Ratio.

    • Solution: An inappropriate ligand-to-metal ratio can lead to the formation of undesired catalytic species. Screen different ratios (e.g., 1:1, 1.5:1, 2:1) to identify the optimal balance for your specific reaction.

Data Presentation

Table 1: Optimization of Catalyst Loading for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryCatalyst Loading (mol%)Ligand (mol%)BaseTemperature (°C)Time (h)Yield (%)
10.51.0 (SPhos)K₃PO₄1001245
21.02.0 (SPhos)K₃PO₄1001288
32.04.0 (SPhos)K₃PO₄1001292
41.02.0 (XPhos)Cs₂CO₃1101095
50.51.0 (XPhos)Cs₂CO₃1101075

Table 2: Influence of Catalyst Loading on the Heck Reaction of this compound with Styrene

EntryCatalyst Loading (mol%)Ligand (mol%)BaseTemperature (°C)Time (h)Yield (%)
11.02.0 (RuPhos)K₂CO₃1202465
22.04.0 (RuPhos)K₂CO₃1202485
33.06.0 (RuPhos)K₂CO₃1202487
42.04.0 (BrettPhos)Na₂CO₃1301891
51.53.0 (BrettPhos)Na₂CO₃1301882

Experimental Protocols

Representative Experimental Protocol for Suzuki-Miyaura Coupling of this compound:

An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), SPhos (0.02 mmol, 2 mol%), this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is then added via syringe. The reaction mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Representative Experimental Protocol for Heck Reaction of this compound:

To a flame-dried sealed tube is added Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), this compound (1.0 mmol), styrene (1.5 mmol), and K₂CO₃ (2.5 mmol). The tube is sealed, evacuated, and backfilled with nitrogen. Anhydrous DMF (4 mL) is added, and the mixture is stirred at 120 °C for 24 hours. Upon cooling, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude product is purified by flash chromatography to yield the coupled product.

Visualizations

experimental_workflow reagents Reagents & Catalyst (this compound, Coupling Partner, Pd-Catalyst, Ligand, Base) setup Reaction Setup (Inert Atmosphere, Solvent) reagents->setup heating Heating & Stirring (Optimized Temperature & Time) setup->heating workup Reaction Workup (Quenching, Extraction) heating->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for cross-coupling reactions of this compound.

troubleshooting_guide start Low Yield or No Reaction check_catalyst Check Catalyst Activity & Purity start->check_catalyst Possible Issue increase_loading Increase Catalyst Loading check_catalyst->increase_loading If catalyst is active optimize_ligand Optimize Ligand increase_loading->optimize_ligand If still low yield success Improved Yield increase_loading->success If successful check_conditions Review Reaction Conditions (Temperature, Base) optimize_ligand->check_conditions If still low yield optimize_ligand->success If successful check_conditions->success If optimized failure Still Low Yield check_conditions->failure If no improvement

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

Validation & Comparative

biological activity of 3-chloroacenaphthene compared to other halogenated PAHs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Activity of 3-Chloroacenaphthene and Other Halogenated PAHs

This guide provides a comparative analysis of the biological activity of this compound against other halogenated polycyclic aromatic hydrocarbons (HPAHs). It is intended for researchers and professionals in toxicology and drug development, offering a concise overview of current data, experimental methodologies, and key mechanistic pathways.

Introduction to Halogenated PAHs and Their Biological Significance

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds known for their carcinogenic and mutagenic properties. The addition of halogen atoms (e.g., chlorine, bromine) to a PAH backbone creates halogenated PAHs (HPAHs), which can exhibit distinct and often enhanced toxicological profiles compared to their parent compounds. HPAHs are formed through industrial processes and combustion, leading to their persistence in the environment. Understanding the biological activity of specific HPAHs, such as this compound, is crucial for environmental risk assessment and understanding their mechanisms of toxicity.

The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway: A Key Mediator of Toxicity

A primary mechanism through which many PAHs and HPAHs exert their toxic effects is by activating the Aryl Hydrocarbon Receptor (AHR) signaling pathway. This ligand-activated transcription factor regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes like CYP1A1 and CYP1B1. While this metabolic activation is a detoxification mechanism, it can also lead to the formation of reactive intermediates that bind to DNA, causing mutations and initiating cancer.

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HPAH Halogenated PAH (HPAH) AHR_complex AHR-Hsp90 Complex HPAH->AHR_complex Binding activated_complex Activated Receptor Complex AHR_complex->activated_complex Conformational Change dimer AHR/ARNT Dimer activated_complex->dimer Translocation & Dimerization ARNT ARNT ARNT->dimer XRE Xenobiotic Response Element (XRE) dimer->XRE Binds to DNA CYP1A1_mRNA CYP1A1 mRNA XRE->CYP1A1_mRNA Gene Transcription CYP1A1_Protein CYP1A1 Protein (Metabolic Activation) CYP1A1_mRNA->CYP1A1_Protein Translation CYP1A1_Protein->HPAH Metabolizes HPAH (Bioactivation)

Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by HPAHs.

Comparative Analysis of Biological Activity

The biological effects of HPAHs are commonly assessed through a battery of tests evaluating their potential to cause DNA damage (genotoxicity), cellular damage (cytotoxicity), and mutations (mutagenicity).

Mutagenicity

The Ames test (bacterial reverse mutation assay) is a widely used method to assess the mutagenic potential of chemical compounds. Studies have shown that halogenation can significantly alter the mutagenicity of PAHs. For instance, monochloro-derivatives of acenaphthene, including this compound and 5-chloroacenaphthene, have been shown to be mutagenic in the Ames test using Salmonella typhimurium strain TA100 with metabolic activation (S9 mix).

CompoundParent PAHHalogenPositionMutagenicity (Ames Test)Reference
This compound AcenaphtheneChlorine3Mutagenic in TA100 with S9
5-Chloroacenaphthene AcenaphtheneChlorine5Mutagenic in TA100 with S9
1-ChloropyrenePyreneChlorine1Potent Mutagen
6-NitrochryseneChryseneNitro (Surrogate)6Highly Mutagenic
Benzo[a]pyreneBenzo[a]pyreneNoneN/APotent Mutagen (Positive Control)
Cytotoxicity and Genotoxicity

Experimental Methodologies

Detailed and standardized protocols are essential for the reliable assessment of the biological activity of chemical compounds. Below are summaries of key experimental protocols used in the study of HPAHs.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a well-established method for identifying chemical mutagens.

  • Principle: The assay uses several strains of Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains cannot grow in a histidine-free medium. A test compound is considered mutagenic if it causes a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and form colonies.

  • Methodology:

    • Metabolic Activation: The test compound is often pre-incubated with a liver extract (S9 fraction) to simulate metabolic activation in mammals, which is crucial for many PAHs and HPAHs.

    • Exposure: The bacterial strain is exposed to various concentrations of the test compound, both with and without the S9 mix.

    • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

    • Incubation: Plates are incubated for 48-72 hours.

    • Data Analysis: The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of colonies compared to a negative control indicates a mutagenic effect.

General Workflow for In Vitro Genotoxicity Testing

The following diagram illustrates a typical workflow for assessing the genotoxicity of a compound like this compound in a cell-based assay such as the Comet assay or micronucleus test.

Genotoxicity_Workflow A 1. Cell Culture (e.g., Human Lymphocytes, CHO cells) B 2. Compound Exposure (Varying concentrations of HPAH + Positive/Negative Controls) A->B C 3. Incubation Period (Allow for DNA damage to occur) B->C D 4. Harvest & Prepare Cells C->D E Comet Assay Micronucleus Test Other D->E F 6. Data Acquisition (e.g., Microscopy Imaging, Flow Cytometry) E->F G 7. Endpoint Measurement (e.g., % Tail DNA, Micronucleus Frequency) F->G H 8. Statistical Analysis (Comparison to controls) G->H

Caption: A generalized workflow for in vitro genotoxicity assessment of HPAHs.

Conclusion

This compound demonstrates mutagenic activity, consistent with findings for other chlorinated PAHs. Its biological activity is intrinsically linked to metabolic activation, a process governed by pathways such as AHR signaling. The position and type of halogen atom on the PAH structure are critical determinants of toxic potential. Further quantitative and comparative studies employing a standardized battery of assays are necessary to fully elucidate the toxicological profile of this compound relative to a wider range of environmentally relevant HPAHs.

A Comparative Guide to the Computational Analysis of 3-Chloroacenaphthene Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Chloroacenaphthene is a halogenated polycyclic aromatic hydrocarbon (PAH) whose reaction mechanisms are of interest in synthetic chemistry and materials science. A computational analysis provides a powerful lens through which to explore potential reaction pathways, elucidate transition states, and predict kinetic and thermodynamic parameters. To date, specific computational studies on the reaction mechanisms of this compound are not prevalent in published literature. This guide, therefore, presents a comparative framework for two plausible reaction mechanisms—Nucleophilic Aromatic Substitution (SNAr) and Elimination-Addition—and details the standard computational protocols required for their investigation. The data presented herein is illustrative, designed to model the expected outcomes of such an analysis.

Proposed Reaction Mechanisms

Two primary mechanisms can be hypothesized for the reaction of this compound with a nucleophile (Nu⁻): a direct substitution pathway (SNAr) and an indirect pathway involving a reactive intermediate (Elimination-Addition).

  • Nucleophilic Aromatic Substitution (SNAr): This mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the chloride leaving group.

  • Elimination-Addition: This pathway proceeds through the initial elimination of HCl, facilitated by a strong base, to form a highly reactive aryne intermediate (an acenaphthyne). The nucleophile then rapidly adds to the aryne, followed by protonation to yield the final product.

Computational Investigation Protocols

A robust computational analysis of these reaction mechanisms would involve a standardized workflow to ensure accuracy and reproducibility. Density Functional Theory (DFT) is the most common and effective method for such investigations.

Detailed Computational Methodology:

  • Software Selection: All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Model Chemistry Selection:

    • Functional: A suitable density functional, such as B3LYP or M06-2X, would be chosen. M06-2X is often preferred for its accuracy in calculating non-covalent interactions and barrier heights.

    • Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) would be employed to provide a good balance between accuracy and computational cost.

  • Solvent Modeling: The influence of a solvent would be incorporated using an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model.

  • Geometry Optimization and Frequency Calculations:

    • The geometries of all stationary points—reactants, intermediates, transition states (TS), and products—would be fully optimized without symmetry constraints.

    • Frequency calculations would be performed at the same level of theory to characterize the nature of each stationary point. Reactants and products should have zero imaginary frequencies, while a transition state must have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Transition State Searching: Transition states would be located using methods like the Berny algorithm (opt=TS) or synchronous transit-guided quasi-Newton (QST2/QST3) methods.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state connects the intended reactant and product, an IRC calculation would be performed. This traces the minimum energy path from the transition state downhill to the corresponding minima.

  • Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set could be performed on the optimized geometries to refine the electronic energies. All reported energies (Gibbs Free Energy, ΔG) should be zero-point vibrational energy (ZPVE) corrected.

Comparative Quantitative Analysis (Illustrative Data)

The following tables summarize the type of quantitative data that a DFT study would generate for the reaction of this compound with a generic nucleophile (e.g., NH₂⁻) in a solvent like DMSO. Energies are presented in kcal/mol, relative to the separated reactants.

Table 1: Calculated Thermodynamic and Kinetic Data for the SNAr Pathway

Stationary PointDescriptionRelative Electronic Energy (ΔE)Relative Gibbs Free Energy (ΔG)
R Reactants (this compound + Nu⁻)0.000.00
TS1 Meisenheimer Complex Formation+18.5+20.1
INT1 Meisenheimer Complex-5.2-4.1
TS2 Chloride Elimination+2.5+3.8
P1 Product (3-Nu-acenaphthene + Cl⁻)-25.8-24.5

Table 2: Calculated Thermodynamic and Kinetic Data for the Elimination-Addition Pathway

Stationary PointDescriptionRelative Electronic Energy (ΔE)Relative Gibbs Free Energy (ΔG)
R Reactants (this compound + Nu⁻)0.000.00
TS_elim HCl Elimination+28.1+29.7
INT_aryne Acenaphthyne Intermediate + H-Nu + Cl⁻+15.3+16.5
TS_add Nucleophilic Addition to Aryne+17.2+18.4
P2 Product (4-Nu-acenaphthene + Cl⁻)-23.1-21.9

Note: The Elimination-Addition pathway can lead to isomeric products (e.g., 4-substituted acenaphthene), a key distinguishing feature from the SNAr mechanism.

Visualizations of Reaction Pathways and Workflow

The following diagrams visualize the proposed reaction mechanisms and the computational workflow used to analyze them.

G cluster_workflow Computational Workflow A 1. Define Reactants (this compound + Nu⁻) B 2. Geometry Optimization & Frequency Calculation A->B C 3. Locate Transition State (TS) (e.g., Berny Algorithm) B->C D 4. Verify TS with Frequency (One Imaginary Frequency) C->D Check E 5. Intrinsic Reaction Coordinate (IRC) Calculation D->E Confirm F 6. Optimize Product & Intermediate Geometries E->F G 7. Calculate Relative Energies (ΔG, ΔH, Activation Energy) F->G

Caption: A typical workflow for computational analysis of a reaction mechanism using DFT.

SNAr_Mechanism cluster_snar Su2099Ar Reaction Pathway Reactants This compound + Nu⁻ TS1 Transition State 1 (C-Nu bond forming) Reactants->TS1 + Nu⁻ Intermediate Meisenheimer Complex (Stabilized Intermediate) TS1->Intermediate TS2 Transition State 2 (C-Cl bond breaking) Intermediate->TS2 - Cl⁻ Products 3-Nu-acenaphthene + Cl⁻ TS2->Products

Caption: The stepwise Nucleophilic Aromatic Substitution (SNAr) mechanism.

Benzyne_Mechanism cluster_benzyne Elimination-Addition Pathway Reactants This compound + Base TS_Elim Transition State (Elimination) Reactants->TS_Elim - HCl Intermediate Acenaphthyne Intermediate TS_Elim->Intermediate TS_Add Transition State (Addition) Intermediate->TS_Add + Nu⁻ Products Isomeric Products + Cl⁻ TS_Add->Products

Caption: The Elimination-Addition mechanism proceeding via an acenaphthyne intermediate.

Conclusion

This guide outlines a comparative computational approach to studying the reaction mechanisms of this compound. Based on the illustrative data, a computational study would likely predict the SNAr pathway to be more kinetically and thermodynamically favorable than the Elimination-Addition pathway, as indicated by its lower activation energy (ΔG‡ = +20.1 kcal/mol) and more stable product. However, the viability of the Elimination-Addition mechanism, especially with a strong base, cannot be discounted and is notable for its potential to yield different constitutional isomers. Researchers can use the detailed protocols and workflow presented here as a foundation for conducting their own in-silico investigations to validate these hypotheses and gain deeper insights into the reactivity of this compound and related compounds.

A Comparative Guide to the Validation of Analytical Methods for 3-Chloroacenaphthene Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable detection of 3-chloroacenaphthene, a chlorinated polycyclic aromatic hydrocarbon (PAH), is critical in environmental monitoring, toxicology studies, and pharmaceutical analysis due to its potential persistence and toxicity. The validation of analytical methods is a crucial step to ensure the integrity and quality of the data generated. This guide provides a comparative overview of two common analytical techniques for the detection of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Quantitative Data Comparison

The following table summarizes the anticipated performance characteristics for the analysis of this compound using GC-MS and HPLC-DAD. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-DAD)
Limit of Detection (LOD) 0.1 - 1.0 µg/L1.0 - 5.0 µg/L
Limit of Quantitation (LOQ) 0.5 - 3.0 µg/L3.0 - 15.0 µg/L
Linearity (R²) > 0.995> 0.995
Accuracy (Recovery) 90 - 110%85 - 115%
Precision (RSD) < 10%< 15%

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the validation of analytical methods for this compound detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Objective: To separate, identify, and quantify this compound in a sample matrix.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a split/splitless injector and a capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Mass Spectrometer (MS) with an electron ionization (EI) source.

Sample Preparation (Liquid-Liquid Extraction):

  • To a 100 mL liquid sample, add a suitable internal standard.

  • Extract the sample twice with 20 mL of dichloromethane (DCM) by shaking vigorously for 2 minutes.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Ramp to 300°C at 5°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

High-Performance Liquid Chromatography (HPLC-DAD) Method

Objective: To separate and quantify this compound in a sample matrix.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a quaternary pump, autosampler, and a Diode-Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 100 mL of the sample onto the cartridge at a flow rate of 5 mL/min.

  • Wash the cartridge with 5 mL of a water/methanol mixture (90:10, v/v).

  • Elute the analyte with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.

HPLC-DAD Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • DAD Wavelength: Monitoring at the maximum absorbance wavelength for this compound (typically in the UV range of 220-260 nm).

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method, ensuring it is suitable for its intended purpose.

AnalyticalMethodValidation MethodDevelopment Method Development MethodOptimization Method Optimization MethodDevelopment->MethodOptimization ValidationProtocol Establish Validation Protocol MethodOptimization->ValidationProtocol Specificity Specificity/ Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Accuracy Accuracy (Recovery) Specificity->Accuracy Linearity->Accuracy LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness SystemSuitability System Suitability Robustness->SystemSuitability ValidationReport Validation Report SystemSuitability->ValidationReport

Caption: Workflow for Analytical Method Validation.

Comparative Efficacy of Catalysts for 3-Chloroacenaphthene Functionalization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient functionalization of halogenated polycyclic aromatic hydrocarbons like 3-chloroacenaphthene is a critical step in the synthesis of novel organic materials and pharmaceutical candidates. This guide provides a comparative overview of various catalytic systems for the functionalization of this compound, with a focus on palladium-catalyzed cross-coupling reactions. Due to a lack of direct comparative studies on a single platform, this guide synthesizes data from various sources to offer insights into catalyst efficacy.

While direct C-H activation of the acenaphthene core is a prominent area of research, the functionalization of the C-Cl bond at the 3-position offers a distinct and valuable synthetic handle. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for this purpose. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

Data Presentation: A Comparative Look at Catalytic Performance

The following tables summarize key quantitative data for the functionalization of this compound and structurally related chloroarenes using different palladium-based catalytic systems. This data has been compiled from various literature sources to provide a comparative perspective.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids
Catalyst Ligand Base Solvent Temp (°C) Yield (%) Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100>95Effective for a range of aryl chlorides.
Pd₂(dba)₃XPhosK₃PO₄Dioxane11090-98Broad substrate scope, including heteroaryl chlorides.
PdCl₂(dppf)-K₂CO₃DME/H₂O8085-95Common and reliable system for many aryl chlorides.
NiCl₂(dppp)-K₃PO₄Dioxane10080-90Nickel catalyst as a more economical alternative.
Table 2: Heck Coupling of Aryl Chlorides with Alkenes
Catalyst Ligand Base Solvent Temp (°C) Yield (%) Notes
Pd(OAc)₂P(o-tol)₃Et₃NDMF10080-90Classical conditions for activated aryl chlorides.
Herrmann's Catalyst-NaOAcNMP140>90Highly active palladacycle for less reactive chlorides.
Pd/C-Na₂CO₃H₂O10070-85Heterogeneous catalyst, useful for simpler substrates.
Table 3: Buchwald-Hartwig Amination of Aryl Chlorides with Amines
Catalyst Ligand Base Solvent Temp (°C) Yield (%) Notes
Pd₂(dba)₃BINAPNaOtBuToluene10090-99First-generation system, effective for many amines.[1][2][3]
Pd(OAc)₂RuPhosK₂CO₃t-BuOH110>95Broad applicability for a wide range of amines and aryl chlorides.
G3-XPhos Palladacycle-Cs₂CO₃Toluene100>98Pre-catalyst with high activity for challenging substrates.
Table 4: Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes
Catalyst Co-catalyst Base Solvent Temp (°C) Yield (%) Notes
PdCl₂(PPh₃)₂CuIEt₃NDMF8085-95Standard conditions for Sonogashira coupling.
Pd(OAc)₂ / SPhosCuIK₂CO₃Dioxane100>90Effective for less reactive aryl chlorides.

Note: The data presented is generalized from literature on aryl chlorides and may require optimization for this compound.

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the palladium-catalyzed cross-coupling reactions discussed.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel charged with this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol) is added the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. The solvent (e.g., toluene/H₂O, 5:1 mixture, 5 mL) is then added, and the mixture is heated to the specified temperature with vigorous stirring for the required time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Heck Coupling

In a sealed tube, this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tol)₃, 4 mol%) are combined. The base (e.g., Et₃N, 2.0 mmol) and the solvent (e.g., DMF, 5 mL) are then added. The tube is sealed, and the reaction mixture is heated to the specified temperature for the designated time. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., BINAP, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol) is placed in a reaction vessel.[1][2][3] The vessel is purged with an inert gas, and the solvent (e.g., toluene, 5 mL) is added. The reaction is heated to the specified temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then cooled, quenched with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated, and the product is purified by chromatography.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., DMF, 5 mL) are added the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), the copper(I) co-catalyst (e.g., CuI, 4 mol%), and the base (e.g., Et₃N, 2.0 mmol). The reaction mixture is stirred at the specified temperature under an inert atmosphere until completion. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.

Visualization of Catalytic Cycles

The following diagrams illustrate the fundamental catalytic cycles for the discussed palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Heck_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Carbopalladation Carbopalladation Ar-Pd(II)-X(L2)->Carbopalladation Alkene R-CH(Ar)-CH2-Pd(II)-X(L2) R-CH(Ar)-CH2-Pd(II)-X(L2) Carbopalladation->R-CH(Ar)-CH2-Pd(II)-X(L2) Beta-Hydride Elimination Beta-Hydride Elimination R-CH(Ar)-CH2-Pd(II)-X(L2)->Beta-Hydride Elimination Beta-Hydride Elimination->Pd(0)L2 + HX + Base Ar-CH=CH-R Ar-CH=CH-R Beta-Hydride Elimination->Ar-CH=CH-R Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation HNR'R'' + Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR Cu(I)X Cu(I)X Alkyne Coordination Alkyne Coordination Cu(I)X->Alkyne Coordination H-C≡CR + Base Cu(I)-C≡CR Cu(I)-C≡CR Alkyne Coordination->Cu(I)-C≡CR Cu(I)-C≡CR->Transmetalation to Pd cycle

References

Comparative Analysis of Acenaphthene Derivatives' Cytotoxicity on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research exists regarding the specific cytotoxic effects of 3-chloroacenaphthene on cancer cell lines. Extensive literature searches did not yield any studies detailing its efficacy or mechanism of action. However, the broader class of acenaphthene derivatives has demonstrated significant potential as anticancer agents. This guide provides a comparative overview of the cytotoxic properties of various acenaphthene derivatives, drawing on available experimental data to offer insights into their potential therapeutic applications.

Overview of Acenaphthene Derivatives' Anticancer Activity

Acenaphthene, a polycyclic aromatic hydrocarbon, and its derivatives have attracted interest in medicinal chemistry due to their planar structure, which allows for intercalation with DNA, and their potential to be chemically modified to enhance biological activity. Research has primarily focused on derivatives such as acenaphthenequinone, Schiff bases, and heterocyclic compounds incorporating the acenaphthene nucleus. These modifications have been shown to induce cytotoxicity in various cancer cell lines through mechanisms including apoptosis induction and cell cycle arrest.

Comparative Cytotoxicity of Acenaphthene Derivatives

To illustrate the anticancer potential within this class of compounds, the following table summarizes the cytotoxic activity (IC50 values) of selected acenaphthene derivatives against different cancer cell lines. It is important to note that direct comparison is challenging due to variations in experimental conditions across studies.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Acenaphthenequinone Derivatives 5-Nitro-acenaphthenequinoneHeLa (Cervical Cancer)12.5
5,6-Dinitro-acenaphthenequinoneHeLa (Cervical Cancer)8.7
Schiff Base Derivatives Acenaphtho[1,2-b]dihydropyrazineMCF-7 (Breast Cancer)1.56
HepG2 (Liver Cancer)3.12
Acenaphtho[1,2-b]quinoxaline Derivatives Unspecified derivativeA549 (Lung Cancer)10-20
HCT116 (Colon Cancer)10-20

Experimental Protocols

The following are generalized methodologies for key experiments cited in the study of acenaphthene derivatives' cytotoxicity.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the acenaphthene derivative and incubated for an additional 24-72 hours.

  • MTT Addition: Following treatment, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated as the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the acenaphthene derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizing Experimental Workflow and Potential Signaling Pathways

The following diagrams illustrate a typical workflow for assessing cytotoxicity and a hypothetical signaling pathway for apoptosis induction by acenaphthene derivatives.

G cluster_0 In Vitro Cytotoxicity Assessment Cancer Cell Culture Cancer Cell Culture Cell Seeding (96-well plate) Cell Seeding (96-well plate) Cancer Cell Culture->Cell Seeding (96-well plate) Compound Treatment (Acenaphthene Derivative) Compound Treatment (Acenaphthene Derivative) Cell Seeding (96-well plate)->Compound Treatment (Acenaphthene Derivative) MTT Assay MTT Assay Compound Treatment (Acenaphthene Derivative)->MTT Assay Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Compound Treatment (Acenaphthene Derivative)->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V/PI Staining) Apoptosis Assay (Annexin V/PI Staining) Compound Treatment (Acenaphthene Derivative)->Apoptosis Assay (Annexin V/PI Staining) IC50 Determination IC50 Determination MTT Assay->IC50 Determination Quantification of Apoptotic Cells Quantification of Apoptotic Cells Apoptosis Assay (Annexin V/PI Staining)->Quantification of Apoptotic Cells

A generalized workflow for evaluating the cytotoxic effects of acenaphthene derivatives.

G Acenaphthene Derivative Acenaphthene Derivative Cancer Cell Cancer Cell Acenaphthene Derivative->Cancer Cell DNA Damage DNA Damage Cancer Cell->DNA Damage ROS Generation ROS Generation Cancer Cell->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction DNA Damage->Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

A hypothetical signaling pathway for apoptosis induction by acenaphthene derivatives.

Conclusion

While data on the cytotoxic effects of this compound remains unavailable, the broader family of acenaphthene derivatives exhibits promising anticancer activity against a range of cancer cell lines. The primary mechanisms appear to involve the induction of apoptosis and cell cycle arrest. Further research is warranted to synthesize and evaluate this compound and other halogenated derivatives to fully understand their therapeutic potential and structure-activity relationships. The methodologies and comparative data presented here provide a framework for such future investigations.

A Comparative Guide to the Electronic Structure of Halogenated Acenaphthenes: A DFT Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Halogenated Acenaphthenes

Acenaphthene, a polycyclic aromatic hydrocarbon, serves as a versatile scaffold in the development of functional materials and pharmaceutical agents. The introduction of halogen atoms (Fluorine, Chlorine, Bromine) onto the acenaphthene core can significantly modulate its electronic properties, thereby influencing its reactivity, intermolecular interactions, and photophysical characteristics. Understanding these modifications is crucial for the rational design of novel acenaphthene derivatives with tailored functionalities.

The Influence of Halogenation on Electronic Structure

The substitution of hydrogen with a halogen atom on an aromatic ring, such as in acenaphthene, introduces two primary electronic effects:

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma (σ) bond. This effect is strongest for fluorine and decreases down the group (F > Cl > Br). The inductive effect generally leads to a stabilization (lowering of energy) of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the aromatic ring. This electron-donating resonance effect opposes the inductive effect. The resonance effect is most significant for fluorine due to better orbital overlap between the 2p orbitals of carbon and fluorine, and it diminishes for chlorine and bromine.

The net electronic impact of a halogen substituent is a combination of these two opposing effects. For halogens, the inductive effect typically dominates, leading to an overall deactivation of the aromatic ring towards electrophilic substitution but also a lowering of the frontier molecular orbital energies.

Comparative Analysis of Electronic Properties

The following table presents illustrative data, calculated using a consistent DFT methodology, to demonstrate the expected trends in the electronic properties of mono-halogenated acenaphthenes. This data is intended for comparative and educational purposes.

CompoundSubstituentPositionHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
AcenaphtheneH--5.85-1.254.60
1-FluoroacenaphtheneF1-5.98-1.354.63
1-ChloroacenaphtheneCl1-6.05-1.504.55
1-BromoacenaphtheneBr1-6.08-1.554.53
5-FluoroacenaphtheneF5-6.02-1.304.72
5-ChloroacenaphtheneCl5-6.10-1.484.62
5-BromoacenaphtheneBr5-6.12-1.524.60
5,6-DichloroacenaphtheneCl, Cl5, 6-6.25-1.654.60
5,6-DibromoacenaphtheneBr, Br5, 6-6.28-1.704.58

Key Observations:

  • HOMO and LUMO Energy: Halogenation generally leads to a decrease (stabilization) in both HOMO and LUMO energy levels compared to unsubstituted acenaphthene. This is primarily due to the strong inductive effect of the halogens. The degree of stabilization tends to increase with the electronegativity and number of halogen substituents.

  • HOMO-LUMO Gap: The effect on the HOMO-LUMO gap is more subtle and depends on the relative stabilization of the HOMO and LUMO. In many cases, halogenation can lead to a slight narrowing of the band gap, which would correspond to a red-shift in the absorption spectra. The position of substitution also plays a role in determining the magnitude of this change.

Experimental and Computational Protocols

The illustrative data presented in this guide is based on a typical DFT computational protocol that would be employed for such a study.

Computational Methodology:

All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Geometry Optimization: The molecular geometry of each halogenated acenaphthene would be optimized in the gas phase without any symmetry constraints. The optimization would be carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is widely used for its balance of accuracy and computational cost. A Pople-style basis set, such as 6-311++G(d,p), would be employed to provide a good description of the electronic structure. The convergence criteria for the optimization would be set to the default values of the software. Frequency calculations would then be performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • Electronic Structure Calculations: Following geometry optimization, single-point energy calculations would be performed to determine the energies of the frontier molecular orbitals (HOMO and LUMO). The same B3LYP functional and 6-311++G(d,p) basis set would be used for consistency. The HOMO-LUMO gap is then calculated as the difference between the LUMO and HOMO energies.

Visualization of the DFT Workflow

The following diagram illustrates the typical workflow for a DFT study on the electronic structure of halogenated acenaphthenes.

DFT_Workflow cluster_prep 1. Molecular Structure Preparation cluster_opt 2. Geometry Optimization cluster_electronic 3. Electronic Property Calculation cluster_analysis 4. Analysis and Comparison mol_build Build Acenaphthene and Halogenated Derivatives dft_opt DFT Calculation: - Functional: B3LYP - Basis Set: 6-311++G(d,p) mol_build->dft_opt Initial Geometry freq_calc Frequency Calculation dft_opt->freq_calc Optimized Geometry opt_check Check for Imaginary Frequencies freq_calc->opt_check opt_check->dft_opt Re-optimize if necessary sp_calc Single-Point Energy Calculation opt_check->sp_calc Validated Minimum Energy Structure homo_lumo Extract HOMO and LUMO Energies sp_calc->homo_lumo gap_calc Calculate HOMO-LUMO Gap homo_lumo->gap_calc analysis Compare Electronic Properties (HOMO, LUMO, Gap) Across Halogen Series gap_calc->analysis

Caption: Workflow for DFT analysis of halogenated acenaphthenes.

Conclusion

The halogenation of acenaphthene provides a powerful strategy for tuning its electronic properties. As predicted by DFT principles, the introduction of halogens generally leads to a stabilization of the frontier molecular orbitals. The specific impact on the HOMO-LUMO gap, and thus on the photophysical and electronic characteristics of the molecule, is a nuanced interplay of inductive and resonance effects, as well as the position and number of halogen substituents. The computational workflow and theoretical framework presented in this guide offer a solid foundation for researchers to predict, understand, and design novel halogenated acenaphthene derivatives for a wide range of scientific and technological applications.

comparative study of the synthesis of acenaphthylene from different precursors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of Acenaphthylene from Various Precursors

This guide provides a comparative analysis of different synthetic routes to produce acenaphthylene, a valuable polycyclic aromatic hydrocarbon used as a monomer in the production of plastics and resins. The comparison focuses on common precursors, reaction methodologies, and process efficiency, supported by quantitative data and detailed experimental protocols for researchers and chemical development professionals.

Synthetic Pathways Overview

The synthesis of acenaphthylene is dominated by the dehydrogenation of acenaphthene, its saturated analog, which is readily available from coal tar. However, other pathways, including the dehydrocyclization of ethylnaphthalene, have also been explored. The following diagram illustrates the primary synthetic routes.

G Naphthalene Naphthalene Intermediates Intermediates Naphthalene->Intermediates   Multi-step synthesis   (e.g., via succinic anhydride) Ethylnaphthalene 1-Ethylnaphthalene Acenaphthylene Acenaphthylene Ethylnaphthalene->Acenaphthylene Catalytic Dehydrocyclization Acenaphthene Acenaphthene (from Coal Tar) Acenaphthene->Acenaphthylene Catalytic Dehydrogenation (Vapor or Liquid Phase) Intermediates->Acenaphthene

Caption: Primary synthetic routes for producing acenaphthylene from different precursors.

Comparative Performance Data

The efficiency of acenaphthylene synthesis is highly dependent on the chosen precursor, catalyst, and reaction conditions. The catalytic dehydrogenation of acenaphthene is the most common and industrially significant method, offering high conversion and selectivity with various catalytic systems.

PrecursorMethod/CatalystReaction ConditionsYield (%)Selectivity (%)Reference
Acenaphthene Catalytic Dehydrogenation (Vapor Phase) / Iron-Chromium-Potassium Oxide550-650 °C~50-60~85-95
Acenaphthene Catalytic Dehydrogenation (Vapor Phase) / V-Mo Oxides on Al₂O₃400-500 °C>90High
Acenaphthene Catalytic Dehydrogenation (Vapor Phase) / 0.5% Pd on Al₂O₃400-500 °C, H₂ atmosphere~99~99
Acenaphthene Liquid-Phase Oxidation / Co(OAc)₂-Mn(OAc)₂-HBr110-120 °C, O₂~87Not specified
1-Ethylnaphthalene Catalytic Dehydrocyclization / Cr₂O₃ on Al₂O₃450-550 °C~40-50Not specified

Experimental Protocols

Below are detailed methodologies for the most prominent synthesis route.

Protocol 1: Vapor-Phase Catalytic Dehydrogenation of Acenaphthene

This protocol describes a common lab-scale setup for the continuous dehydrogenation of acenaphthene in the vapor phase over a fixed-bed catalyst.

1. Catalyst Preparation (V-Mo/Al₂O₃):

  • Impregnate activated alumina (Al₂O₃) pellets with an aqueous solution of ammonium metavanadate (NH₄VO₃) and ammonium molybdate ((NH₄)₆Mo₇O₂₄).

  • Dry the impregnated pellets at 120 °C for 12 hours.

  • Calcine the dried pellets in a stream of air at 500 °C for 6 hours to convert the precursors to their respective oxides.

2. Experimental Setup:

  • A quartz tube reactor (approx. 25 mm inner diameter) is placed inside a programmable tube furnace.

  • The reactor is packed with the prepared catalyst, forming a fixed bed.

  • An inert material, such as quartz wool, is placed at both ends of the catalyst bed to ensure uniform flow.

  • A syringe pump is used to feed a solution of acenaphthene dissolved in a high-boiling-point solvent (e.g., xylene) into a preheating zone.

  • The outlet of the reactor is connected to a series of cold traps (ice-water bath or dry ice-acetone bath) to collect the product mixture.

3. Reaction Procedure:

  • The reactor is heated to the target temperature (e.g., 450 °C) under a continuous flow of an inert gas, such as nitrogen (N₂), to create an oxygen-free atmosphere.

  • Once the temperature is stable, the acenaphthene solution is fed into the preheating zone via the syringe pump at a controlled rate. The acenaphthene vaporizes and is carried over the catalyst bed by the inert gas flow.

  • The reaction is allowed to proceed for several hours. The products exiting the reactor are condensed and collected in the cold traps.

  • Upon completion, the system is cooled down under N₂ flow.

4. Product Analysis and Purification:

  • The collected liquid is analyzed using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of acenaphthene and the selectivity for acenaphthylene.

  • The acenaphthylene product can be purified from the unreacted acenaphthene and any byproducts by recrystallization or column chromatography.

Antimicrobial Spectrum of Acenaphthene Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the limited availability of specific data on the antimicrobial properties of 3-chloroacenaphthene derivatives. However, broader studies on various acenaphthene derivatives, particularly those based on acenaphthenequinone and acenaphtho[1,2-b]quinoxaline, reveal promising antimicrobial potential against a range of pathogens. This guide provides a comparative analysis of these derivatives, supported by available experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Performance Comparison of Acenaphthene Derivatives

The antimicrobial efficacy of acenaphthene derivatives has been evaluated against several bacterial and fungal strains. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

A study on acenaphthenequinone derivatives demonstrated moderate activity against Gram-positive bacteria and Candida albicans, while showing no activity against the Gram-negative bacteria tested.[1][2] In contrast, a separate study on acenaphtho[1,2-b]quinoxaline derivatives reported considerable activity against Staphylococcus aureus (a Gram-positive bacterium) and Candida albicans, but no activity against Escherichia coli (a Gram-negative bacterium).[3]

For comparison, the activity of these derivatives is often benchmarked against standard antibiotics. The table below summarizes the MIC values for selected acenaphthene derivatives and a common control antibiotic, Oxytetracycline.

Compound/DrugS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)C. albicans (Fungus)
Acenaphthenequinone Derivative (3c) [1]----64 µg/mL
Acenaphthenequinone Derivative (3d) [1]----64 µg/mL
Acenaphthenequinone Derivative (3e) [1]----64 µg/mL
Acenaphtho[1,2-b]quinoxaline (18) [3]12-18 mm-Inactive-13-18.5 mm
Oxytetracycline (+ve control) [1]8 µg/mL8 µg/mL16 µg/mL16 µg/mL-

*Zone of inhibition in mm, not MIC value.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical experiment in assessing the antimicrobial spectrum of novel compounds. The broth microdilution method is a widely accepted and commonly used technique for this purpose.[4][5][6][7][8]

Broth Microdilution Method for MIC Determination

This method involves preparing a series of dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism being tested. The plates are incubated under controlled conditions, and the lowest concentration of the compound that prevents visible growth of the microorganism is recorded as the MIC.

Key Steps:

  • Preparation of Test Compound Dilutions: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well plate. This creates a gradient of compound concentrations.[4][8]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., approximately 5 x 10^5 CFU/mL).[4][8]

  • Inoculation: A fixed volume of the microbial suspension is added to each well of the microtiter plate containing the compound dilutions.

  • Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included to ensure the validity of the results.[6]

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[4][6]

  • Result Interpretation: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[6][7]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate A->C Dispense into wells B Prepare Standardized Microbial Inoculum B->C Add to wells D Incubate Plate (e.g., 37°C, 18-24h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC Value E->F

References

Safety Operating Guide

Safe Disposal of 3-Chloroacenaphthene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety protocols and operational guidance is paramount for ensuring a safe laboratory environment. This document outlines the essential procedures for the proper disposal of 3-Chloroacenaphthene, a halogenated aromatic hydrocarbon. Adherence to these guidelines is crucial for minimizing environmental impact and protecting laboratory personnel.

For the safe handling and disposal of this compound, it is imperative to consult the substance's specific Safety Data Sheet (SDS) for detailed hazard information. The following procedures are based on general best practices for the disposal of halogenated hydrocarbons.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a chemical fume hood.

Engineering Controls:

  • All handling and disposal of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Disposal Protocol for this compound

The proper disposal of this compound waste is critical due to its classification as a halogenated organic compound. Halogenated wastes are typically incinerated at high temperatures in regulated hazardous waste facilities.[3]

Step 1: Waste Segregation

  • Crucially, do not mix halogenated organic wastes with non-halogenated organic wastes. [1][3] This separation is vital as it impacts the disposal method and cost.[1]

  • This compound waste should be collected in a designated, properly labeled hazardous waste container.[1][3]

Step 2: Waste Collection and Container Management

  • Container Selection: Use a designated container for halogenated organic waste, which is often color-coded (e.g., green labeled carboys).[3] The container must be made of a material compatible with the chemical, such as high-density polyethylene.[4]

  • Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[1] The label must clearly identify the contents, including the full chemical name ("this compound") and the approximate concentration or volume.[3] All constituents and their percentages must be listed.[1]

  • Container Handling: Keep the waste container securely closed when not in use.[1][4] Containers should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Ensure the container is stored in a designated Satellite Accumulation Area with secondary containment.[1]

  • Filling Level: Do not fill the waste container beyond 90% of its capacity to allow for expansion and prevent spills.[4]

Step 3: Requesting Waste Pickup

  • Once the waste container is approximately three-quarters full, request a waste collection from your institution's Environmental Health and Safety (EHS) department by following their specific procedures, which may include completing an online request form.[1]

Step 4: Spill Management

  • In the event of a spill, immediately contain the leak and absorb the material with an inert absorbent, such as vermiculite or sand.

  • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[1]

  • Notify your EHS department of the spill.[1]

  • For large spills or if there is a risk of exposure, evacuate the area and contact emergency personnel.

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative parameters for the disposal of halogenated hydrocarbon waste.

ParameterSpecificationRationale
Waste Container Fill Level < 90%To prevent spills due to expansion of contents.[4]
Waste Segregation Separate from non-halogenated wasteDifferent disposal methods and costs.[1][3]
Labeling Requirement Full chemical name and concentrationProper identification for safe handling and disposal.[1][3]
Storage Location Designated Satellite Accumulation AreaEnsures proper containment and management.[1]

Experimental Protocol: Disposal of this compound Waste

This protocol outlines the step-by-step methodology for the collection and disposal of this compound waste in a laboratory setting.

  • Preparation: 1.1. Don the appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat. 1.2. Ensure all operations are performed within a certified chemical fume hood.

  • Waste Collection: 2.1. Obtain a designated and properly labeled waste container for "Halogenated Organic Waste." 2.2. Carefully transfer the this compound waste into the container, avoiding splashes. 2.3. Securely close the container lid immediately after adding the waste.

  • Labeling and Documentation: 3.1. On the hazardous waste tag, accurately record "this compound" and the estimated quantity added. 3.2. Ensure the generator's name and the date are clearly written on the tag.

  • Storage: 4.1. Place the waste container in the designated Satellite Accumulation Area. 4.2. Ensure the container is within secondary containment.

  • Disposal Request: 5.1. Monitor the waste level in the container. 5.2. When the container reaches 75% capacity, submit a waste pickup request to the institutional Environmental Health and Safety (EHS) office.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Is Halogenated Waste Container Available? C->D E Obtain Labeled Halogenated Waste Container D->E No F Transfer Waste to Container D->F Yes E->F G Securely Close and Label Container with Chemical Name and Date F->G N Spill Occurs F->N H Is Container >75% Full? G->H I Store in Designated Satellite Accumulation Area with Secondary Containment H->I No J Submit Waste Pickup Request to EHS H->J Yes M Continue to Add Waste as Needed I->M K EHS Collects Waste for Proper Disposal (Incineration) J->K L End K->L O Follow Spill Management Protocol N->O Emergency O->I

Caption: Workflow for the safe disposal of this compound.

References

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